Technical Documentation Center

6-Chloro-5-methyl-1,3-benzoxazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-5-methyl-1,3-benzoxazol-2-amine
  • CAS: 1267061-55-1

Core Science & Biosynthesis

Foundational

6-Chloro-5-methyl-1,3-benzoxazol-2-amine synthesis protocols

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine Abstract This technical guide provides a comprehensive overview of the synthetic protocols for obtaining 6-Chloro-5-methyl-1,3-benz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for obtaining 6-Chloro-5-methyl-1,3-benzoxazol-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. 2-Aminobenzoxazole derivatives are recognized as valuable building blocks for pharmacologically active compounds, exhibiting a wide range of biological activities.[1] This document details the primary synthetic pathways, explains the underlying chemical principles, presents step-by-step experimental procedures, and discusses the critical parameters that ensure a successful and reproducible synthesis. The guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Strategic Overview

The 2-aminobenzoxazole core is a privileged scaffold in medicinal chemistry, appearing in therapeutic agents targeting various disorders.[2] The specific substitution pattern of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine makes it a valuable intermediate for creating analogues with tailored pharmacological profiles. The synthesis of this target molecule fundamentally relies on the formation of the benzoxazole ring system from a suitably substituted o-aminophenol precursor.

The most direct and widely adopted strategy involves the cyclization of 2-amino-4-chloro-5-methylphenol with a one-carbon electrophile that provides the C2-amine functionality. This guide will focus on two primary methods for this key transformation: the classical, highly effective reaction with cyanogen bromide, and a modern, safer alternative using an electrophilic cyanating agent.

Synthetic Pathway Overview

The overall synthetic strategy begins with the preparation of the key intermediate, 2-amino-4-chloro-5-methylphenol, from a commercially available starting material, followed by the critical cyclization step to form the benzoxazole ring.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization to Final Product Start 4-Chloro-3-methylphenol Nitration 4-Chloro-5-methyl-2-nitrophenol Start->Nitration   HNO₃ / H₂SO₄ Reduction 2-Amino-4-chloro-5-methylphenol (Key Precursor) Nitration->Reduction   Fe/HCl or H₂/Pd-C FinalProduct 6-Chloro-5-methyl-1,3-benzoxazol-2-amine Reduction->FinalProduct   Method A: BrCN   Method B: NCTS, BF₃·Et₂O

Caption: Overall synthetic workflow for 6-Chloro-5-methyl-1,3-benzoxazol-2-amine.

Synthesis of the Key Precursor: 2-Amino-4-chloro-5-methylphenol

The cornerstone of a successful synthesis is the availability of the high-purity precursor, 2-amino-4-chloro-5-methylphenol. This intermediate is typically prepared in a two-step sequence from 4-chloro-3-methylphenol.

Step 2.1: Nitration of 4-Chloro-3-methylphenol

The initial step involves the regioselective nitration of 4-chloro-3-methylphenol to introduce a nitro group ortho to the hydroxyl functionality. The directing effects of the hydroxyl and methyl groups favor substitution at the C2 position.

  • Protocol: To a stirred solution of 4-chloro-3-methylphenol in a suitable solvent (e.g., glacial acetic acid), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction and prevent over-nitration. Upon completion, the reaction is quenched with water, and the precipitated 4-chloro-5-methyl-2-nitrophenol is isolated by filtration.

Step 2.2: Reduction of 4-Chloro-5-methyl-2-nitrophenol

The subsequent reduction of the nitro group to an amine yields the desired precursor. Several effective methods are available for this transformation.

  • Catalytic Hydrogenation: This is a clean and efficient method involving the hydrogenation of the nitro-phenol using hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol or ethyl acetate.

  • Metal-Acid Reduction: A classical and robust method involves the use of a metal, such as iron powder or tin(II) chloride, in an acidic medium (e.g., hydrochloric acid).[3] This method is often preferred for its cost-effectiveness and scalability.

Upon completion of the reduction, a basic workup is typically required to neutralize the acid and precipitate the 2-amino-4-chloro-5-methylphenol product, which can then be purified by recrystallization.

Core Synthesis: Cyclization Methodologies

With the precursor in hand, the critical cyclization step can be performed. The choice of methodology often balances reaction efficiency, substrate scope, and reagent toxicity.

Method A: Cyclization with Cyanogen Bromide (Classical Method)

The reaction of o-aminophenols with cyanogen bromide (BrCN) is the most established and direct protocol for synthesizing 2-aminobenzoxazoles.[4][5] The reaction proceeds rapidly and often in high yield.

Causality and Mechanism: Cyanogen bromide serves as a highly electrophilic one-carbon synthon. The nucleophilic amino group of the precursor attacks the carbon atom of BrCN, displacing the bromide ion. This is followed by a rapid, intramolecular nucleophilic attack by the adjacent hydroxyl group onto the nitrile carbon, leading to ring closure. A final tautomerization yields the aromatic 2-aminobenzoxazole system.

Trustworthiness and Caveats: While effective, this protocol's primary drawback is the extreme toxicity and volatility of cyanogen bromide .[4][6] All manipulations must be conducted in a high-performance chemical fume hood with appropriate personal protective equipment. The reagent is also moisture-sensitive.

ParameterConditionRationale & In-Text Citation
Starting Material 2-Amino-4-chloro-5-methylphenolThe key substituted precursor.
Reagent Cyanogen Bromide (BrCN)Highly electrophilic one-carbon source for the C2-amine group.[6]
Solvent Anhydrous polar aprotic (e.g., THF, Dioxane) or alcohol (e.g., Ethanol)To dissolve reactants and facilitate the reaction.
Temperature 0 °C to room temperatureThe reaction is typically fast and may be exothermic.
Workup Quenching with a basic solution (e.g., NaHCO₃)To neutralize any acid formed and precipitate the product.
Experimental Protocol: Method A

WARNING: Cyanogen bromide is highly toxic and must be handled with extreme caution in a certified chemical fume hood.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-4-chloro-5-methylphenol (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of cyanogen bromide (1.1 eq) in ethanol dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Stir the resulting suspension for 30 minutes. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Chloro-5-methyl-1,3-benzoxazol-2-amine.

Method B: Cyclization with NCTS (Safer Alternative)

To circumvent the hazards of cyanogen bromide, safer electrophilic cyanating agents have been developed. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as an effective, air-stable, and non-hazardous alternative.[7][8] This reaction requires activation by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O).[4][9]

Causality and Mechanism: The Lewis acid (BF₃·Et₂O) coordinates to the nitrogen of the cyano group in NCTS, significantly increasing its electrophilicity.[4] This activation facilitates the nucleophilic attack by the amino group of the precursor. The subsequent steps of sulfonamide elimination and intramolecular cyclization by the hydroxyl group are analogous to the cyanogen bromide pathway.

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine Interactions

Abstract The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 6-Chloro-5-methyl-1,3-benzoxazol-2-amine is a representative member of this class, and understanding its interactions with biological macromolecules at an atomic level is paramount for rational drug design and lead optimization. This technical guide provides a comprehensive, step-by-step workflow for the in silico analysis of this compound, from initial ligand and target preparation to the execution and interpretation of molecular docking and molecular dynamics simulations. By grounding our protocols in established methodologies and leveraging powerful open-source software, we offer a self-validating framework for researchers, scientists, and drug development professionals to elucidate the binding mechanisms and stability of small molecule-protein complexes.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

Modern drug discovery is a complex, multi-stage process that has been significantly accelerated by the integration of computational methods.[3][4] In silico techniques, which encompass a range of computer-aided drug design (CADD) approaches, allow for the rapid screening of vast chemical libraries, the prediction of binding affinities, and the detailed study of molecular interactions, thereby reducing the time and cost associated with traditional laboratory experiments.[5]

This guide focuses on two cornerstone techniques of structure-based drug design: molecular docking and molecular dynamics (MD) simulation.[6][7] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into binding poses and affinities.[8] MD simulations build upon this static picture by simulating the atomic movements of the system over time, offering a dynamic view of the complex's stability and the nuances of intermolecular interactions.[9]

Our subject molecule, 6-Chloro-5-methyl-1,3-benzoxazol-2-amine, possesses the key structural features of a pharmacologically active benzoxazole.[10][11] To illustrate a tangible and scientifically relevant workflow, we will model its interaction with a selected biological target known to be modulated by benzoxazole derivatives.

Chapter 1: Ligand and Target Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico study is fundamentally dependent on the quality of the initial structures. This chapter outlines the critical first steps: preparing the three-dimensional structure of our ligand, 6-Chloro-5-methyl-1,3-benzoxazol-2-amine, and selecting and preparing a biologically relevant protein target.

The Ligand: 6-Chloro-5-methyl-1,3-benzoxazol-2-amine

The initial representation of a small molecule is often two-dimensional. For docking and simulation, a high-quality 3D structure with an appropriate charge distribution is essential.[12]

Table 1: Physicochemical Properties of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine

PropertyValueSource
CAS Number 1267061-55-1[10]
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol [11]
InChI Key ZFDXBWWRLPZYKA-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1Cl)OC(=N2)N[10]
Protocol 1: 3D Ligand Structure Generation and Optimization

This protocol describes the conversion of a 2D chemical representation into an energy-minimized 3D structure suitable for docking.

  • Obtain 2D Structure: Retrieve the SMILES string (CC1=CC2=C(C=C1Cl)OC(=N2)N) for the ligand from a chemical database such as PubChem or Guidechem.[10]

  • Generate 3D Coordinates: Use a molecular editor and visualizer like Avogadro to import the SMILES string.[13] The software will generate an initial 3D conformation.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for proper charge calculation and hydrogen bonding.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and brings the molecule to a low-energy conformation.

  • Save in a Suitable Format: Save the optimized structure as a .mol2 or .pdb file, which will be used as input for the docking software.

The Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Benzoxazole derivatives have been identified as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme involved in tumor angiogenesis.[1] Therefore, we have selected VEGFR-2 as a biologically relevant target for this guide.

Protocol 2: Protein Structure Preparation

This protocol details the steps required to prepare a protein structure from the Protein Data Bank (PDB) for docking. A high-resolution crystal structure is crucial for accurate results.[12]

  • Download Protein Structure: Download the crystal structure of VEGFR-2 in complex with a known inhibitor from the RCSB PDB database (e.g., PDB ID: 3VHE). The presence of a co-crystallized ligand helps to identify the correct binding site.

  • Clean the PDB File: Open the PDB file in a molecular visualization program like PyMOL or UCSF Chimera.[8][14]

    • Remove all water molecules. While some water molecules can be critical for binding, their prediction is complex; for standard docking, they are typically removed.[15]

    • Delete any co-solvents, ions, and alternate conformations of amino acid residues.

    • Separate the protein chain(s) from the co-crystallized ligand and save them as a separate file (e.g., receptor.pdb). The original ligand can be used later to validate the docking protocol.

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure. This is a critical step for defining the hydrogen bond network. Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate), which can be predicted based on the local microenvironment.

  • Prepare for Docking Software: Convert the cleaned protein PDB file into the specific format required by the docking software (e.g., .pdbqt for AutoDock Vina). This step typically involves adding Gasteiger charges.[16]

Chapter 2: Predicting Interactions with Molecular Docking

Molecular docking predicts the binding conformation and affinity of a ligand to a target protein. It employs a search algorithm to explore possible binding poses and a scoring function to rank them.

G cluster_prep Preparation Phase cluster_docking Docking Workflow cluster_output Output Ligand_3D Optimized 3D Ligand (.mol2) Grid_Box Define Grid Box (Binding Site) Ligand_3D->Grid_Box Receptor_Clean Prepared Receptor (.pdbqt) Receptor_Clean->Grid_Box Docking_Run Run Docking Simulation (AutoDock Vina) Grid_Box->Docking_Run Analyze_Poses Analyze Binding Poses & Scores Docking_Run->Analyze_Poses Best_Pose Best Binding Pose (Lowest Energy) Analyze_Poses->Best_Pose Binding_Affinity Binding Affinity (kcal/mol) Analyze_Poses->Binding_Affinity

Caption: Molecular Docking Workflow.

Protocol 3: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking using AutoDock Tools and AutoDock Vina.[8][17]

  • Prepare Ligand for Vina:

    • Load the optimized ligand .mol2 file into AutoDock Tools (ADT).

    • The software will automatically detect rotatable bonds.

    • Save the ligand in the .pdbqt format required by Vina.

  • Define the Binding Site (Grid Box):

    • Load the prepared receptor .pdbqt file into ADT.

    • The binding site is defined by a three-dimensional grid box. The center of this box should be the geometric center of the active site, often determined from a co-crystallized ligand.[12]

    • Adjust the size of the grid box to encompass the entire binding pocket, typically with a buffer of 3-6 Å around the known ligand.[12]

    • Save the grid parameters to a configuration file (e.g., conf.txt).

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line. The command will specify the receptor, ligand, configuration file, and output file name.

    • Example Command:

  • Analyze the Results:

    • Vina will generate an output .pdbqt file containing multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).

    • The top-ranked pose (most negative binding energy) is considered the most likely binding conformation.

    • Visualize the output file in PyMOL or Chimera to inspect the interactions between the ligand and the receptor.[8] Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 2: Example Docking Results Summary

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-9.5GLU885, CYS919, ASP1046
2-9.2LEU840, VAL848, ALA866
3-8.9PHE1047, LYS868, CYS1045

Chapter 3: Validating Interactions with Molecular Dynamics

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic perspective, evaluating the stability of the protein-ligand complex in a simulated physiological environment.[6] This is crucial for validating docking poses and understanding the energetic and conformational changes that occur upon binding.[5]

G cluster_setup System Setup cluster_simulation Simulation Cascade cluster_analysis Trajectory Analysis Complex Protein-Ligand Complex (from Docking) Solvation Solvation (Add Water Box) Complex->Solvation Ionization Ionization (Neutralize System) Solvation->Ionization Minimization Energy Minimization Ionization->Minimization NVT NVT Equilibration (Constant Temp.) Minimization->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Analyze Trajectory (RMSD, RMSF, etc.) Production->Analysis

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine in Antimicrobial Assays

Executive Summary & Scientific Rationale The escalation of multidrug-resistant (MDR) bacterial infections necessitates the continuous development of novel antimicrobial scaffolds. The 2-aminobenzoxazole class has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The escalation of multidrug-resistant (MDR) bacterial infections necessitates the continuous development of novel antimicrobial scaffolds. The 2-aminobenzoxazole class has emerged as a privileged pharmacophore in medicinal chemistry, demonstrating potent broad-spectrum antibacterial and antifungal properties [[1]]().

6-Chloro-5-methyl-1,3-benzoxazol-2-amine (CAS: 1267061-55-1) represents a highly optimized derivative within this class 2. The specific substitutions on the benzoxazole core are not arbitrary; they are driven by rigorous structure-activity relationship (SAR) principles:

  • C6-Chloro Substitution: Halogenation at the 6-position significantly increases the compound's lipophilicity (LogP), enhancing its ability to permeate the lipid-rich bacterial cell wall.

  • C5-Methyl Substitution: Provides critical steric bulk that improves complementary fit within the hydrophobic pockets of target bacterial enzymes.

  • C2-Amino Group: Acts as an essential Hydrogen Bond Donor (HBD), anchoring the molecule to the active site of its primary target [[3]]().

Mechanism of Action: DNA Gyrase Inhibition

Unlike β -lactams that target cell wall synthesis, benzoxazole derivatives primarily exert their bactericidal effect by inhibiting DNA gyrase (and Topoisomerase IV in Gram-positive strains) [[1]](). By binding to the ATPase domain or the DNA cleavage complex, they prevent the supercoiling of bacterial DNA required for replication. Crucially, benzoxazoles often bind to distinct allosteric sites compared to legacy fluoroquinolones, allowing them to bypass existing efflux and target-mutation resistance mechanisms 4.

MOA A 6-Chloro-5-methyl- 1,3-benzoxazol-2-amine B Cell Wall Penetration (Enhanced by C6-Cl) A->B Diffusion C Binding to DNA Gyrase (Target Engagement) B->C H-Bonding D Inhibition of DNA Supercoiling C->D ATP-competitive E Bacterial Cell Death (Bactericidal Effect) D->E DNA Fragmentation

Figure 1: Mechanism of action for benzoxazole-mediated DNA gyrase inhibition.

Physicochemical Properties & Formulation Guidelines

Before initiating biological assays, the compound must be properly formulated. 6-Chloro-5-methyl-1,3-benzoxazol-2-amine exhibits poor aqueous solubility but is highly soluble in polar aprotic solvents.

PropertyValue / SpecificationCausality / Assay Implication
Molecular Formula C8H7ClN2O [[2]]()Dictates exact mass (182.02 g/mol ) for precise molarity calculations.
Primary Solvent 100% DMSORequired to break crystal lattice energy; ensures complete dissolution.
Stock Concentration 10 mg/mL or 50 mMHigh stock concentration minimizes the final DMSO % in the assay well.
Max Assay DMSO ≤1.0% (v/v)Concentrations >1% cause solvent-induced bacterial membrane toxicity, leading to false-positive MICs.

Core Experimental Protocols

To establish trustworthiness, every protocol below is designed as a self-validating system . This means internal controls are built into the workflow to immediately flag assay failures (e.g., contamination, solvent toxicity, or inactive enzymes).

Protocol A: Broth Microdilution Assay (MIC & MBC Determination)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Causality Note: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The addition of Ca2+ and Mg2+ is critical because standard broth lacks the divalent cations necessary to stabilize the bacterial outer membrane, which can artificially hypersensitize Gram-negative strains to the drug.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight on tryptic soy agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

    • Why? Standardizing the inoculum prevents the "inoculum effect," where an overpopulation of bacteria artificially inflates the MIC.

  • Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine from 128 µg/mL down to 0.25 µg/mL.

  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Vehicle Control: 1% DMSO in CAMHB + Bacteria (proves the solvent isn't killing the bacteria).

    • Negative Control: CAMHB only (verifies sterility).

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. The MIC is the lowest concentration with no visible turbidity.

  • MBC Determination: Plate 10 µL from all clear wells onto fresh agar. Incubate for 24 hours. The MBC is the lowest concentration that reduces the initial inoculum by ≥99.9% .

Protocol B: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Purpose: To confirm that the phenotypic cell death is mechanistically driven by target engagement (DNA gyrase inhibition) rather than non-specific membrane lysis.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 35 µL of Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol).

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA.

  • Compound Addition: Add 1 µL of the benzoxazole derivative at varying concentrations (0.1 to 50 µM).

  • Enzyme Initiation: Add 1 Unit of E. coli DNA gyrase. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 10 µL of 5X Stop Buffer (50% glycerol, 0.25% bromophenol blue, 5% SDS).

    • Why SDS? SDS denatures the gyrase, releasing it from the DNA and preventing it from artificially altering migration during electrophoresis.

  • Electrophoresis: Run the samples on a 1% agarose gel (without ethidium bromide) at 80V for 2 hours. Post-stain with SYBR Safe.

  • Self-Validating Controls:

    • Enzyme Control: No compound (shows complete conversion to supercoiled DNA).

    • Relaxed Control: No enzyme (shows the baseline relaxed plasmid band).

Workflow Start Compound Preparation (DMSO Stock) MIC Broth Microdilution (MIC) Determine Potency Start->MIC TimeKill Time-Kill Kinetics Assess Bactericidal Rate MIC->TimeKill If MIC < 16 µg/mL Enzyme DNA Gyrase Assay Confirm Target MIC->Enzyme Mechanistic Study Tox Mammalian Cytotoxicity Determine Selectivity MIC->Tox Safety Profiling End Lead Candidate Validation TimeKill->End Enzyme->End Tox->End

Figure 2: High-throughput screening workflow for antimicrobial compound validation.

Data Presentation & Quantitative Baselines

When evaluating 6-Chloro-5-methyl-1,3-benzoxazol-2-amine, researchers should benchmark their results against the following expected pharmacological profiles derived from benzoxazole literature 1, 3.

Table 1: Expected Antimicrobial Activity Profile (MIC/MBC)
Pathogen StrainGram StatusExpected MIC ( μ g/mL)Expected MBC ( μ g/mL)Notes
Staphylococcus aureus (ATCC 29213)Positive2 - 84 - 16High susceptibility due to single lipid bilayer.
Bacillus subtilis (ATCC 6633)Positive1 - 42 - 8Often the most sensitive indicator strain.
Escherichia coli (ATCC 25922)Negative16 - 64>64Reduced efficacy due to outer membrane porin restriction.
Pseudomonas aeruginosa (PAO1)Negative>64>128High intrinsic resistance via MexAB-OprM efflux pumps.
Table 2: Mechanistic & Selectivity Baselines
Assay ParameterTarget ValueInterpretation
DNA Gyrase IC50​ <5μM Confirms potent, target-specific enzyme inhibition.
Mammalian Cytotoxicity ( CC50​ ) >100μM Tested on HEK293 or HepG2 cells to ensure the compound targets bacterial, not human, topoisomerases.
Selectivity Index ( CC50​ / MIC) >10 A required safety margin for advancing to in vivo murine models.

Troubleshooting & Quality Control

  • Compound Precipitation in Broth: If the broth turns cloudy immediately upon adding the compound, the lipophilic benzoxazole has crashed out of solution. Solution: Ensure the DMSO stock is fully dissolved (sonicate if necessary) and do not exceed 1% final DMSO. Alternatively, add 0.002% Polysorbate-80 to the CAMHB to act as a surfactant.

  • False Positives in MIC: If the vehicle control (1% DMSO) shows no bacterial growth, the solvent is killing the cells. Solution: Prepare a more concentrated compound stock so that the final assay volume requires ≤0.5% DMSO.

  • Smearing in DNA Gyrase Gel: If the agarose gel shows a continuous smear rather than distinct relaxed/supercoiled bands, the DNA was degraded by nucleases. Solution: Ensure all buffers are prepared with nuclease-free water and use strict aseptic techniques.

References

  • Guidechem. "6-Chloro-5-methyl-1,3-benzoxazol-2-amine - Computed Properties and Identification." Guidechem Database.2

  • National Institutes of Health (PMC). "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents." NIH PubMed Central. 1

  • Bentham Science Publishers. "Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives." Bentham Science. 3

  • American Chemical Society (ACS). "Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization." Journal of Medicinal Chemistry. 4

Sources

Method

Application Note: Analytical Methods for the Quantification of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine

Document Type: In-Depth Technical Guide & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Scope The compound 6-Chloro-5-methyl-1,3-benzoxazol-2-amine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: In-Depth Technical Guide & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Scope

The compound 6-Chloro-5-methyl-1,3-benzoxazol-2-amine (CAS: 1267061-55-1) represents a highly privileged halogenated 2-aminobenzoxazole scaffold [1]. Derivatives of this class are frequently investigated in medicinal chemistry for their potent biological activities, including sphingosine-1-phosphate (S1P) transporter modulation, antimicrobial efficacy, and kinase inhibition [2, 3].

As this compound transitions from early-stage synthesis to in vivo pharmacokinetic (PK) evaluation, the demand for robust, sensitive, and reproducible analytical methods becomes critical. This application note provides a comprehensive, causality-driven guide to quantifying 6-Chloro-5-methyl-1,3-benzoxazol-2-amine using both HPLC-UV (for API purity and formulation testing) and LC-MS/MS (for trace-level quantification in biological matrices).

Physicochemical Profiling

Understanding the innate properties of the analyte is the foundation of method development. The table below summarizes the critical physicochemical parameters that dictate our analytical strategy [1].

ParameterValueAnalytical Implication
Molecular Formula C₈H₇ClN₂ODictates exact mass and isotopic distribution (³⁵Cl/³⁷Cl).
Molecular Weight 182.61 g/mol Low molecular weight; requires careful MS optimization to avoid matrix interference.
Monoisotopic Mass 182.0247 DaPrecursor ion for high-resolution and tandem mass spectrometry.
Estimated pKa (Amine) ~4.5Requires acidic mobile phases to ensure consistent protonation.
LogP (Estimated) ~2.5Moderately lipophilic; suitable for reversed-phase chromatography.

Analytical Strategy & Causality (E-E-A-T)

As analytical scientists, we do not merely select parameters; we engineer environments that force the analyte to behave predictably.

Chromatographic Rationale

The primary chromatographic challenge with 2-aminobenzoxazoles lies in managing the secondary interactions of the basic 2-amino group with residual silanols on the silica stationary phase. At neutral pH, this leads to severe peak tailing.

  • Mobile Phase Causality: By buffering the mobile phase to pH ~2.7 using 0.1% Formic Acid , we intentionally force the amine into a fully protonated state. This uniform charge distribution sharpens the chromatographic peak and acts as an ideal primer for positive electrospray ionization (ESI+) [4].

  • Stationary Phase Causality: While a standard C18 column is sufficient for HPLC-UV, a Biphenyl stationary phase is highly recommended for LC-MS/MS. The chlorine atom at the C6 position increases the molecule's polarizability. The Biphenyl phase leverages π−π and dipole-dipole interactions, offering superior retention and selectivity against endogenous plasma lipids compared to purely hydrophobic C18 phases.

Mass Spectrometry & Fragmentation Rationale

For biological matrices, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is mandatory [2, 3]. In the collision cell, the protonated precursor ion ( [M+H]+ m/z 183.0) undergoes characteristic heterocycle fragmentation.

  • Quantifier Ion ( m/z 140.0): The primary, lowest-energy fragmentation pathway involves the contraction of the oxazole ring and the expulsion of isocyanic acid (HCNO, 43 Da).

  • Qualifier Ion ( m/z 155.0): A secondary pathway results in the loss of carbon monoxide (CO, 28 Da). Monitoring both transitions ensures absolute fidelity in complex matrices.

Visualizations of Workflows and Mechanisms

Workflow Plasma Biological Sample (Plasma 50 µL) PPT Protein Precipitation (150 µL MeCN + IS) Plasma->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer (100 µL to Vial) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Supernatant->LCMS

Figure 1: High-throughput sample preparation and analysis workflow for biological matrices.

Fragmentation M 6-Chloro-5-methyl-1,3-benzoxazol-2-amine Exact Mass: 182.02 MH [M+H]+ Precursor Ion: m/z 183.0 M->MH ESI+ Ionization (0.1% Formic Acid) F1 Product Ion 1 (Quantifier) m/z 140.0 [Loss of HCNO] MH->F1 CID (CE: 25V) F2 Product Ion 2 (Qualifier) m/z 155.0 [Loss of CO] MH->F2 CID (CE: 15V)

Figure 2: Proposed ESI+ ionization and collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, these protocols are designed as self-validating systems. The analysis must halt if the embedded System Suitability Test (SST) criteria are not met.

Method A: HPLC-UV Protocol (API & Formulation Purity)

1. Preparation of Standards: Dissolve the reference standard in 50:50 Water:Acetonitrile to achieve a stock concentration of 1.0 mg/mL. Dilute to a working range of 1–100 µg/mL. 2. Chromatographic Setup:

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Table 1: HPLC-UV Gradient Conditions

Time (min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in MeCN)
0.0 90 10
2.0 90 10
8.0 10 90
10.0 10 90
10.1 90 10

| 15.0 | 90 | 10 (Re-equilibration) |

Method B: LC-MS/MS Protocol (Biological Matrices)

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (IS) (e.g., a deuterated analog or a structurally similar benzoxazole). Causality: Acetonitrile provides superior protein crash efficiency compared to methanol, yielding a cleaner supernatant that protects the MS source.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

2. LC-MS/MS Setup:

  • Column: Biphenyl (50 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Source: ESI in Positive Ion Mode.

Table 2: LC-MS/MS Gradient Conditions

Time (min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in MeCN)
0.0 95 5
0.5 95 5
2.5 5 95
3.5 5 95
3.6 95 5

| 5.0 | 95 | 5 (Re-equilibration) |

Table 3: Optimized MRM Transitions | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | :--- | | 6-Chloro-5-methyl... (Quant) | 183.0 | 140.0 | 50 | 30 | 25 | | 6-Chloro-5-methyl... (Qual) | 183.0 | 155.0 | 50 | 30 | 15 |

System Suitability & Validation Criteria

Before proceeding with batch analysis, the system must independently validate its readiness by meeting the following criteria:

Table 4: Self-Validation SST Criteria

Parameter Acceptance Criteria Corrective Action if Failed
Retention Time (RT) Drift ≤ ± 2.0% across 6 injections Check pump seals; purge mobile phases.
Signal-to-Noise (LLOQ) S/N ≥ 10 for Quantifier ion Clean MS source; verify tuning parameters.
Peak Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5 Replace guard column; verify mobile phase pH.

| Carryover | ≤ 20% of LLOQ in blank after ULOQ | Increase needle wash ratio (e.g., 50:50 MeOH:H₂O). |

References

  • Guidechem. "6-Chloro-5-methyl-1,3-benzoxazol-2-amine Chemical Properties and Identifiers". Guidechem Database.
  • Benchchem. "An In-depth Technical Guide to 2-Aminobenzoxazole". Benchchem Technical Resources.
  • National Institutes of Health (NIH). "2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2)". PubMed Central.
  • ACS Publications. "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors". Journal of Medicinal Chemistry.
Application

Application Note: In Vitro Experimental Design for Testing 6-Chloro-5-methyl-1,3-benzoxazol-2-amine in Mammalian Cell Culture

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Technical Guide Introduction & Pharmacological Context The compound 6-Chloro-5-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Introduction & Pharmacological Context

The compound 6-Chloro-5-methyl-1,3-benzoxazol-2-amine is a highly functionalized halogenated heterocyclic compound belonging to the 2-aminobenzoxazole class. Benzoxazole derivatives are considered "privileged scaffolds" in medicinal chemistry due to their diverse pharmacological activities, which include potent antimicrobial, anticancer, and anti-inflammatory properties[1].

The specific substitution pattern of this molecule—a chlorine atom at position 6 and a methyl group at position 5—significantly alters its lipophilicity and electron density. These modifications often enhance membrane permeability and binding affinity to intracellular targets, such as kinases or enzymes involved in cellular metabolism[2]. Because 2-substituted benzoxazoles frequently demonstrate targeted pharmacological activities, including the induction of apoptosis in malignant cell lines[3], a rigorous, self-validating in vitro experimental design is required to accurately profile its efficacy and mechanism of action.

This application note provides a comprehensive, tiered protocol for evaluating 6-Chloro-5-methyl-1,3-benzoxazol-2-amine in mammalian cell culture, ensuring high data integrity and reproducibility.

Experimental Design Rationale & Workflow

To prevent false positives and accurately determine the compound's mechanism of action, the experimental design must be structured as a self-validating system. We employ a three-tiered approach:

  • Phenotypic Screening: Establishing the baseline cytotoxicity ( IC50​ ).

  • Mechanistic Profiling: Differentiating between cytostatic (cell cycle arrest) and cytotoxic (apoptosis/necrosis) effects.

  • Molecular Target Validation: Quantifying specific intracellular pathway alterations.

ExperimentalWorkflow A 6-Chloro-5-methyl-1,3-benzoxazol-2-amine Stock Preparation (DMSO) B Tier 1: Phenotypic Screening (Cell Viability & IC50) A->B C Tier 2: Mechanistic Profiling (Apoptosis & Cell Cycle) B->C D Tier 3: Molecular Target Validation (Protein/Gene Expression) C->D E Data Synthesis & Self-Validating QA/QC D->E

Caption: Tiered experimental workflow for in vitro evaluation of benzoxazole derivatives.

Step-by-Step Methodologies

Phase 1: Compound Solubilization & Vehicle Control Strategy

Causality & Logic: Benzoxazole derivatives with halogen and alkyl substitutions are highly lipophilic. Aqueous buffers will cause immediate precipitation. The compound must be dissolved in 100% Dimethyl Sulfoxide (DMSO). However, DMSO itself is cytotoxic at concentrations above 0.5% (v/v). To ensure a self-validating assay, the final DMSO concentration in all test wells—including the vehicle control—must be strictly normalized to ≤0.1% .

Protocol:

  • Stock Preparation: Weigh the appropriate mass of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine and dissolve in 100% cell-culture grade DMSO to create a 20 mM primary stock. Aliquot into light-protected vials and store at -20°C.

  • Working Dilutions: Perform serial dilutions (e.g., 1:3 or 1:2) in 100% DMSO to create a concentration gradient (e.g., 20 mM down to 10 µM).

  • Media Spiking: Dilute the DMSO stocks 1:1000 into complete culture media immediately before treating the cells. This ensures a uniform 0.1% DMSO concentration across all doses (yielding final treatment concentrations of 20 µM down to 10 nM).

Phase 2: High-Throughput Viability Screening (ATP-Based Assay)

Causality & Logic: While MTT assays are common, benzoxazole derivatives can sometimes chemically reduce tetrazolium salts, leading to false viability signals. An ATP-based luminescent assay (e.g., CellTiter-Glo) is recommended because it directly measures metabolically active cells via ATP quantification, bypassing chemical reduction artifacts.

Protocol:

  • Cell Seeding: Seed target cells (e.g., A549 or HeLa) at 5,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO2​ to allow adherence.

  • Treatment: Aspirate media and add 100 µL of the compound-spiked media prepared in Phase 1.

  • Self-Validating Controls:

    • Vehicle Control: Media + 0.1% DMSO (Defines 100% viability).

    • Positive Control: 1 µM Doxorubicin or Staurosporine (Validates assay sensitivity to cell death).

    • Background Control: Media only, no cells (Subtracts background luminescence).

  • Incubation & Readout: Incubate for 48 or 72 hours. Add 100 µL of ATP-assay reagent, lyse cells on an orbital shaker for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

Phase 3: Mechanistic Elucidation (Apoptosis via Annexin V/PI)

Causality & Logic: A reduction in ATP could mean the cells are dead (cytotoxic) or simply stopped dividing (cytostatic). To prove causality, we use Annexin V-FITC and Propidium Iodide (PI) flow cytometry. Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis. PI only enters cells with ruptured membranes (late apoptosis/necrosis).

Protocol:

  • Treatment: Treat cells in 6-well plates with the compound at 1/2×IC50​ , 1×IC50​ , and 2×IC50​ concentrations for 24 hours.

  • Harvesting: Collect both the supernatant (containing detached dead cells) and the adherent cells (via Trypsinization). Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze immediately via flow cytometry.

Proposed Mechanistic Pathway

Benzoxazole derivatives frequently exert their cytotoxic effects by binding to intracellular targets (such as topoisomerases or kinases), leading to mitochondrial stress and the subsequent activation of the caspase cascade[3].

SignalingPathway Ligand Benzoxazol-2-amine Derivative Target Intracellular Target (e.g., Kinase/Enzyme) Ligand->Target Binding Stress Mitochondrial Dysfunction Target->Stress Inhibition Caspase Caspase Cascade Stress->Caspase Cytochrome c Apoptosis Programmed Cell Death Caspase->Apoptosis Execution

Caption: Proposed intracellular signaling pathway for benzoxazole-induced apoptosis.

Quantitative Data Presentation & Quality Control

To ensure the trustworthiness of the experimental data, all quantitative outputs must be structured and cross-referenced against internal quality control metrics. Below is the standardized framework for data reporting:

Experimental ParameterAnalytical MethodPrimary Metric / Expected OutcomeSelf-Validating Quality Control
Cytotoxicity / Potency ATP-based Luminescence IC50​ Value (µM) via non-linear regressionVehicle Control defines 100% baseline; Z'-factor > 0.5
Apoptosis Induction Annexin V/PI Flow Cytometry% of cells in Early (Q4) and Late (Q2) ApoptosisUntreated Control must show <5% background apoptosis
Cell Cycle Dynamics PI Staining (Ethanol Fixed)% Distribution in G0/G1, S, and G2/M phasesSerum-starved cells used as G0/G1 synchronization control
Target Engagement Western BlottingFold-change in target protein phosphorylationGAPDH or β -actin used as invariant loading controls

References

  • BenchChem. "In-depth Technical Guide: 5,7-Dichloro-1,3-benzoxazol-2-amine (CAS 98555-67-0)". BenchChem Technical Documentation.
  • SciELO. "Bound Sulphonic Acid as a Novel Catalyst for Synthesis of Benzoxazoles". South African Journal of Chemistry.
  • National Institutes of Health (PMC). "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents".

Sources

Method

Application Note: Multiplexed Radiosynthesis Protocols for Isotopic Labeling of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine

Target Audience: Radiochemists, Pharmacokineticists, and Drug Development Scientists Compound: 6-Chloro-5-methyl-1,3-benzoxazol-2-amine (CAS: 1267061-55-1) Introduction & Mechanistic Rationale The 2-aminobenzoxazole scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Pharmacokineticists, and Drug Development Scientists Compound: 6-Chloro-5-methyl-1,3-benzoxazol-2-amine (CAS: 1267061-55-1)

Introduction & Mechanistic Rationale

The 2-aminobenzoxazole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and Positron Emission Tomography (PET) imaging probes targeting neurological biomarkers. The specific highly functionalized derivative, 6-Chloro-5-methyl-1,3-benzoxazol-2-amine , presents unique challenges for isotopic labeling due to the presence of the C6-chlorine atom, which can be sensitive to reductive dehalogenation conditions.

To support comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion), PK/PD, and in vivo imaging studies, this application note details three distinct, field-proven radiosynthetic workflows to incorporate Carbon-11 ( 11 C), Carbon-14 ( 14 C), and Tritium ( 3 H) into this scaffold.

Rather than relying on generic cross-coupling, these protocols leverage the intrinsic reactivity of the benzoxazole ring system. The carbon-labeling strategies utilize 2-amino-5-chloro-4-methylphenol as a common precursor, employing electrophilic cyanation to construct the 2-amine position. Conversely, the tritium strategy employs late-stage Hydrogen Isotope Exchange (HIE) to directly label the intact molecule.

Radiosynthesis cluster_11C Carbon-11 Labeling cluster_14C Carbon-14 Labeling cluster_3H Tritium Labeling P1 2-Amino-5-chloro- 4-methylphenol Target Radiolabeled 6-Chloro-5-methyl- 1,3-benzoxazol-2-amine P1->Target 80°C, 5 min R1 [11C]CNBr R1->Target P2 2-Amino-5-chloro- 4-methylphenol P2->Target RT, 2-4 h R2 K[14C]CN + I2 R2->Target P3 Unlabeled Target P3->Target RT, 2 h R3 [3H]H2 + Ir-Cat R3->Target

Fig 1: Radiosynthetic workflows for isotopic labeling of the benzoxazole scaffold.

Carbon-11 Labeling: Rapid Electrophilic Cyanation

Causality & Design: Carbon-11 has a restrictive half-life of 20.4 minutes, necessitating ultra-fast reaction kinetics. Traditional cyclization with carbon disulfide or urea takes too long. By utilizing [11C]CNBr as an electrophilic cyanating agent, the o-aminophenol precursor undergoes rapid internal heterocyclic labeling [1]. Potassium trimethylsilanolate (KOTMS) is explicitly chosen to trap [11C]HCN because it is a soluble, anhydrous base that prevents water from quenching the subsequent bromine oxidation step.

Self-Validating Check: The generation of [11C]CNBr is self-validated via an inline radio-TLC check. The complete disappearance of the [11C]KCN spot at the origin confirms successful oxidation before the precursor is introduced, preventing precursor waste.

Step-by-Step Protocol
  • Isotope Production: Produce [11C]HCN via a cyclotron using a standard gas-phase amination of [11C]CH4​ over a Pt catalyst.

  • Trapping: Trap the [11C]HCN (approx. 100 mCi) in a V-vial containing 300 µL of n-butanol and 2 mg of KOTMS to form [11C]KCN .

  • Oxidation: Add 10 µL of a dilute bromine solution in n-butanol to the vial. Vortex for 30 seconds at room temperature to generate [11C]CNBr .

  • Cyclization: Add 10 µmol of 2-amino-5-chloro-4-methylphenol and a catalytic amount of Lewis acid (e.g., ZnCl 2​ ) dissolved in 100 µL of ethanol.

  • Heating: Seal the vial and heat at 80 °C for exactly 5 minutes.

  • Purification: Dilute the mixture with 1 mL of HPLC mobile phase and inject onto a semi-preparative reverse-phase HPLC column. Collect the radioactive peak co-eluting with the unlabeled reference standard.

Carbon-14 Labeling: KCN Polarity Inversion Strategy

Causality & Design: For long-term mass balance studies, 14 C is required. However, generating 14 CNBr gas poses an extreme inhalation hazard. To bypass this, we employ a "polarity inversion" (Umpolung) strategy [2]. Cyanide is inherently nucleophilic and will not react with the nucleophilic amine/phenol. By adding Iodine ( I2​ ), K 14 CN is oxidized in situ to cyanogen iodide ( 14 CNI), an electrophile that safely and efficiently drives the cyclization at room temperature.

Self-Validating Check: This reaction provides a visual self-validation mechanism. Upon addition of Iodine, the solution turns dark brown. As the Iodine is consumed to form the reactive ICN intermediate and cyclization proceeds, the solution gradually clarifies to a pale yellow, visually confirming the reaction's progress.

Step-by-Step Protocol
  • Preparation: In a 10 mL round-bottom flask under argon, dissolve 2-amino-5-chloro-4-methylphenol (1.0 mmol) and K 14 CN (1.2 mmol, specific activity customized to study needs) in 3 mL of anhydrous DMF.

  • Polarity Inversion: Cool the flask to 0 °C. Slowly add a solution of Iodine (1.1 mmol) in 1 mL of DMF dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. Monitor the color shift from dark brown to pale yellow.

  • Quenching: Add 5 mL of saturated aqueous Na2​S2​O3​ to quench any unreacted iodine.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the[2- 14 C]6-Chloro-5-methyl-1,3-benzoxazol-2-amine.

Tritium Labeling: Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

Causality & Design: Synthesizing a halogenated precursor for traditional tritium dehalogenation is counterproductive here, as it risks removing the essential C6-chlorine atom. Instead, we use late-stage Hydrogen Isotope Exchange (HIE) catalyzed by an Iridium(I) complex (e.g., Kerr's catalyst). The catalyst facilitates ortho-directed and sterically driven C-H activation, allowing selective tritium incorporation at the available C4 and C7 aromatic protons without disturbing the C-Cl bond.

Self-Validating Check: The removal of labile tritium (tritium that temporarily exchanges onto the -NH 2​ group) is self-validated by monitoring the radioactivity of the methanol wash effluents. Washing is repeated until the effluent activity drops to background levels, ensuring that only stable, covalently carbon-bound tritium remains in the final product.

Step-by-Step Protocol
  • Setup: In a specialized tritium manifold reaction vessel, dissolve 2 mg of unlabeled 6-Chloro-5-methyl-1,3-benzoxazol-2-amine in 0.5 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 5 mol% of [Ir(COD)(IMes)(PPh 3​ )]PF 6​ (Kerr's catalyst).

  • Exchange: Evacuate the vessel and backfill with Tritium gas ( 3H2​ , 1-2 Ci). Stir vigorously at room temperature for 2 hours.

  • Labile Tritium Removal: Evacuate the remaining 3H2​ gas. Dissolve the residue in 1 mL of methanol and evaporate to dryness under a stream of nitrogen. Repeat this methanol wash cycle at least three times, checking the effluent activity.

  • Purification: Purify the stable tritiated product via radio-HPLC to remove the catalyst and any degradation products.

Quantitative Data & Quality Control

To ensure rigorous E-E-A-T standards, all synthesized radiotracers must meet strict Quality Control (QC) criteria before release for biological assays. The table below summarizes the expected quantitative parameters for each methodology.

Table 1: Comparative Radiochemical Parameters and QC Specifications

ParameterCarbon-11 ( 11 C)Carbon-14 ( 14 C)Tritium ( 3 H)
Precursor Used 2-Amino-5-chloro-4-methylphenol2-Amino-5-chloro-4-methylphenolUnlabeled Target Compound
Radiolabeling Reagent [11C]CNBr K 14 CN + I2​ 3H2​ gas + Ir-Catalyst
Reaction Time 5 minutes2 - 4 hours2 hours
Typical Radiochemical Yield (RCY) >95% (Analytical)60 - 75%30 - 50%
Expected Molar Activity 50 - 150 GBq/µmol1.8 - 2.2 GBq/mmol0.5 - 1.5 TBq/mmol
Radiochemical Purity (RCP) >99% (via radio-HPLC)>98% (via radio-HPLC)>98% (via radio-HPLC)
Primary Labeling Site C2 (Oxazole ring)C2 (Oxazole ring)C4 and C7 (Aromatic ring)

References

  • Direct Internal 11C Heterocyclic Labeling Enabled by [11C]CNBr Journal of Nuclear Medicine, 2025. URL:[Link]

  • A Straightforward Access to [14C]- and [13C]-Labeled 2-Aminobenzoxazoles and Benzothiazoles via a KCN Polarity Inversion Strategy Loreau, O., Camus, N., Taran, F., Audisio, D. Organic Letters, 2016, 18(8), 1798-1801. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine

Welcome to the Technical Support Center for the synthesis of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine . This guide is designed for researchers, scientists, and drug development professionals who require a robust, self-va...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine . This guide is designed for researchers, scientists, and drug development professionals who require a robust, self-validating system for synthesizing halogenated benzoxazole derivatives.

Here, we bypass generic protocols to focus on the causality behind experimental choices , offering step-by-step methodologies, mechanistic troubleshooting, and quantitative optimization metrics.

Mechanistic Rationale & Standard Operating Procedure (SOP)

The most direct and widely utilized method for synthesizing 2-aminobenzoxazoles is the cyanative cyclization of an o-aminophenol. For this specific target, the starting material is 2-amino-5-chloro-4-methylphenol .

Mechanistic Pathway: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbon of , displacing the bromide ion to form an N-cyano intermediate. Because the amine is more nucleophilic than the hydroxyl group, this step is highly regioselective. Subsequently, an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group onto the nitrile carbon occurs. Final tautomerization yields the stable 6-chloro-5-methyl-1,3-benzoxazol-2-amine core[1].

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. Do not proceed to the next step unless the causality checkpoints are met.

  • Preparation: Dissolve 2-amino-5-chloro-4-methylphenol (1.0 eq) in anhydrous methanol (or a methanol/toluene mixture) under an inert nitrogen atmosphere.

    • Causality Check: 2-Aminophenols are highly susceptible to air oxidation, which forms intensely colored quinone imines. An inert atmosphere is critical to maintain the integrity of the starting material.

  • Cooling: Cool the reaction flask to 0–5 °C using an ice-salt bath.

  • Electrophilic Addition: Slowly add a pre-cooled solution of BrCN (1.1 eq) in methanol dropwise over 30 minutes.

    • Causality Check: BrCN is highly volatile and undergoes into cyanuric bromide at elevated temperatures[2]. Strict temperature control prevents reagent loss and violent exotherms.

  • Cyclization: Once the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate:Petroleum Ether 1:1) until the starting material is fully consumed.

  • Neutralization & Workup: The product currently exists as a hydrobromide salt in solution. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH is exactly 7.5–8.0 [3].

    • Causality Check: The free base will precipitate out of the solution. If the pH exceeds 9.0, you risk base-catalyzed hydrolysis of the newly formed oxazole ring.

  • Isolation: Filter the precipitated purple/brown solid, wash with cold distilled water followed by carbon tetrachloride (CCl₄) or cold hexanes, and dry under a vacuum. Recrystallize from ethyl acetate if higher purity is required.

Troubleshooting Guides & FAQs

Q1: My reaction yield is consistently below 40%. What is causing the incomplete conversion? A1: Low yields in BrCN-mediated cyclizations are typically caused by reagent loss. Cyanogen bromide easily volatilizes or undergoes moisture-induced hydrolysis into isocyanic acid and hydrobromic acid[2]. Ensure your solvents are strictly anhydrous and that the reaction temperature never exceeds 5 °C during the initial addition phase.

Q2: I am observing a complex mixture of side products on my TLC plate. How can I prevent this? A2: This is usually the result of over-cyanation or oxidation. If you use an excess of BrCN (>1.2 eq), the newly formed 2-amino group on the benzoxazole can undergo a secondary cyanation. Additionally, failing to degas your solvents leads to the oxidation of 2-amino-5-chloro-4-methylphenol. Stick strictly to 1.1 equivalents of BrCN and maintain a positive N₂ pressure.

Q3: Cyanogen bromide is highly toxic. Are there safer alternative reagents for this cyclization? A3: Yes. Recent green-chemistry methodologies have explored as a bench-stable, non-hazardous electrophilic cyanating agent[1]. However, as a Senior Application Scientist, I must warn you: independent laboratories have reported severe reproducibility issues with NCTS, sometimes yielding <15% of the desired product unless the Lewis acid catalyst (e.g., BF₃·Et₂O) is extensively optimized for your specific substrate[1]. For immediate, high-yield scale-up, BrCN remains the industry standard.

Q4: The product is not precipitating during the aqueous workup. Why? A4: 6-Chloro-5-methyl-1,3-benzoxazol-2-amine will remain partially soluble if the pH is too low (remaining as the HBr salt) or if the aqueous layer is too dilute[3]. Carefully titrate the pH to exactly 7.5–8.0. If precipitation still fails, abandon filtration: extract the aqueous layer with ethyl acetate (3x), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data & Optimization Metrics

Use the following data table to benchmark your reaction parameters and quickly diagnose deviations in your workflow.

ParameterOptimal RangeConsequence of DeviationCorrective Action
Addition Temperature 0–5 °CExothermic trimerization of BrCN; Reagent loss.Pre-cool solvents; control dropwise addition rate.
BrCN Equivalents 1.1–1.2 eqOver-cyanation (if >1.2); Incomplete conversion (if <1.0).Weigh BrCN accurately in a closed, ventilated system.
Workup pH 7.5–8.0Hydrolysis of oxazole ring (if >9); Salt retention (if <6).Titrate carefully with saturated NaHCO₃ using a pH meter.
Atmosphere Inert (N₂/Ar)Oxidation of 2-aminophenol to quinone imines.Degas solvents; maintain positive inert gas pressure.

Process Visualization

The following logical workflow maps the critical causality checkpoints during the synthesis.

TroubleshootingWorkflow Start 2-Amino-5-chloro-4-methylphenol + Cyanogen Bromide TempCheck Addition Temp controlled at 0-5 °C? Start->TempCheck TempErr BrCN Volatilization & Exothermic Trimerization TempCheck->TempErr No Intermediate N-Cyano Intermediate Formation TempCheck->Intermediate Yes Cyclization Intramolecular Cyclization (Warm to RT) Intermediate->Cyclization pHCheck Neutralization pH strictly 7.5-8.0? Cyclization->pHCheck pHErr Product Hydrolysis or Incomplete Precipitation pHCheck->pHErr No Success 6-Chloro-5-methyl- 1,3-benzoxazol-2-amine pHCheck->Success Yes

Troubleshooting workflow for the cyanative cyclization of 2-aminobenzoxazole.

References

  • Cyanogen bromide - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega (2019) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Benzoxazole Cyclization

Welcome to the Technical Support Center for benzoxazole synthesis. Benzoxazole scaffolds are privileged pharmacophores in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anticanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzoxazole synthesis. Benzoxazole scaffolds are privileged pharmacophores in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties [4]. However, synthesizing these bicyclic heteroarenes—typically via the condensation of 2-aminophenols with aldehydes, carboxylic acids, or acyl chlorides—often presents significant challenges regarding yield, purity, and reaction stalling.

This guide is designed for researchers, scientists, and drug development professionals. It provides mechanistic insights, field-proven troubleshooting strategies, quantitative data, and validated protocols to optimize your cyclization workflows.

Part 1: Mechanistic Insights & Reaction Pathways

To effectively troubleshoot a failed synthesis, one must understand the causality behind the reaction mechanism. The most common and versatile method for synthesizing 2-substituted benzoxazoles involves the condensation of 2-aminophenol with an aldehyde [3].

This reaction is not a simple dehydration; it is a multi-step cascade. The amino group first attacks the carbonyl carbon, followed by dehydration to form a Schiff base (phenolic imine). The hydroxyl group then attacks the imine carbon (intramolecular cyclization) to form a benzoxazoline intermediate. Crucially, this intermediate requires an oxidative aromatization step to yield the final benzoxazole [3]. Failure to provide an electron acceptor (oxidant) at this stage is the primary reason these reactions stall.

Mechanism A 2-Aminophenol + Aldehyde B Condensation (-H2O) A->B C Schiff Base (Phenolic Imine) B->C D Intramolecular Cyclization C->D E Benzoxazoline Intermediate D->E F Oxidative Aromatization (-2H) E->F G 2-Substituted Benzoxazole F->G

Mechanistic pathway of benzoxazole synthesis from 2-aminophenol and aldehydes.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction with 2-aminophenol and an aldehyde stalls, and TLC shows the accumulation of a stable intermediate. How do I drive the cyclization?

A: The persistent intermediate is almost certainly the Schiff base (imine) or the unaromatized benzoxazoline. Because the final step is an oxidative process, running the reaction under strictly inert conditions (e.g., high-purity argon) will inhibit aromatization [6].

  • Solution: If using a transition-metal-free protocol, try running the reaction open to the air or bubbling a gentle stream of atmospheric oxygen through the mixture during the final hours [6]. Alternatively, introduce a mild chemical oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), activated charcoal in xylene under O₂, or a silver-mediated oxidant like Ag₂CO₃, which tolerates a broad range of functional groups without requiring harsh conditions [5].

Q2: My starting 2-aminophenol has turned dark brown/black, and my reaction yields are consistently below 20% with heavy baseline impurities. What is happening?

A: 2-Aminophenols are highly electron-rich and notoriously susceptible to auto-oxidation in the presence of air and light [2]. This oxidation forms quinone imines that rapidly polymerize, consuming your starting material and creating dark, tarry impurities that can poison your catalysts.

  • Solution: Never use discolored 2-aminophenol. You must purify the starting material by recrystallization (or sublimation) immediately before use [2]. Furthermore, while the final cyclization step may require oxygen (as noted in Q1), the initial setup and storage of the reagents must be done under an inert atmosphere to prevent premature degradation.

Q3: I am using the traditional carboxylic acid route with Polyphosphoric Acid (PPA). The yields are okay, but the work-up is a nightmare and sensitive functional groups are degrading. Are there milder alternatives?

A: The PPA method requires extreme temperatures (often >150°C) and highly acidic conditions, which are incompatible with sensitive substrates (e.g., cyano, nitro, or easily hydrolyzed groups) [7].

  • Solution: Switch to the aldehyde condensation route using Lewis acid catalysis. For example, catalytic Zinc Triflate (Zn(OTf)₂) in refluxing ethanol provides excellent yields (75-92%) under much milder conditions[1]. For a completely green, solvent-free approach, magnetic nanocatalysts like Fe₃O₄-supported Lewis acidic ionic liquids (LAIL@MNP) can be used under ultrasound irradiation at 70°C [8].

Part 3: Quantitative Data & Catalyst Comparison

The choice of synthetic method significantly impacts both the yield and the functional group tolerance. The table below summarizes quantitative data for various optimized catalytic systems.

Catalyst SystemReagentsConditionsAvg. Yield (%)Key Advantages / Limitations
Polyphosphoric Acid (PPA) [7]2-Aminophenol + Carboxylic Acid150–180°C, Neat, 4-6 h60–80%Harsh conditions; poor functional group tolerance; difficult viscous work-up.
Zn(OTf)₂ (10 mol%) [1]2-Aminophenol + AldehydeRefluxing Ethanol, 5 h75–92%Mild conditions; excellent for meta/para-substituted aldehydes; lower yield for ortho-substituents.
Ag₂CO₃ (Silver Mediated) [5]Phenolic Imine80°C, Various Solvents, 4 h65–85%Highly tolerant of heterocycles and sensitive groups; avoids column chromatography in some cases.
LAIL@MNP (Magnetic) [8]2-Aminophenol + Aldehyde70°C, Ultrasound, Solvent-free, 30 min85–95%Ultra-fast; green chemistry; catalyst is easily recovered via external magnet.

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized step-by-step methodologies based on authoritative literature.

Protocol A: Mild Lewis-Acid Catalyzed Synthesis (Zinc Triflate Method)

This protocol is ideal for substrates sensitive to harsh acids, utilizing the aldehyde route [1].

  • Preparation: In a clean, dry 50-mL round-bottom flask, add freshly recrystallized 2-aminophenol (1.0 mmol) and the corresponding substituted benzaldehyde (1.2 mmol).

  • Catalyst Addition: Add Zinc Triflate (Zn(OTf)₂) (10 mol%) and suspend the mixture in absolute ethanol (5 mL).

  • Reaction: Equip the flask with a reflux condenser and stir the mixture at reflux temperature for 5 hours. (Ensure the system is open to the atmosphere via a drying tube to allow for oxidative aromatization).

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc, 9:1). The disappearance of the Schiff base intermediate indicates complete cyclization.

  • Work-up: Cool the mixture to room temperature. Quench by diluting with 1N NaOH (5 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with water, then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under vacuum. Purify the crude residue via flash column chromatography (100–200 mesh silica gel).

Protocol B: Green Solvent-Free Synthesis via Magnetic Nanocatalyst

This protocol is optimized for rapid turnover and easy catalyst recovery [8].

  • Setup: In a suitable glass vessel, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the Fe₃O₄-supported Lewis acidic ionic liquid catalyst (LAIL@MNP) (4.0 mg). Do not add solvent.

  • Irradiation: Place the vessel in an ultrasonic bath and sonicate at 70°C for 30 minutes.

  • Catalyst Recovery: Upon completion (monitored by GC-MS or TLC), add ethyl acetate (15 mL) to dissolve the organic products. Apply an external neodymium magnet to the side of the flask to immobilize the LAIL@MNP catalyst.

  • Isolation: Decant the organic layer, dry over magnesium sulfate, and remove the solvent under vacuum to yield the pure 2-substituted benzoxazole. The catalyst can be washed and reused for up to 5 cycles.

Part 5: Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve issues with low yields or stalled cyclizations.

Troubleshooting Start Low Yield or Stalled Reaction? Q1 Is starting material dark/discolored? Start->Q1 A1 Purify 2-aminophenol (Recrystallize) Q1->A1 Yes Q2 Is intermediate imine accumulating? Q1->Q2 No A2 Increase oxidation (Air/O2, DDQ, Ag2CO3) Q2->A2 Yes Q3 Are side products (polymers) forming? Q2->Q3 No A3 Lower temp & use Lewis acid (Zn(OTf)2) Q3->A3 Yes

Troubleshooting decision tree for optimizing benzoxazole cyclization yields.

References

  • Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate. Taylor & Francis Online. Available at:[Link]

  • Various pathways for the synthesis of benzoxazole using 2-aminophenol and different substrates. ResearchGate. Available at:[Link]

  • Synthesis of benzoxazoles via a silver mediated oxidation. Taylor & Francis Online. Available at:[Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. Int J Pharm Biol Sci. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (PMC). Available at:[Link]

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 6-Chloro-5-methyl-1,3-benzoxazol-2-amine Synthesis

Welcome to the Application Science Support Center. This portal is designed for drug development professionals and synthetic chemists looking to optimize the yield and purity of (CAS: 1267061-55-1). Below, you will find m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This portal is designed for drug development professionals and synthetic chemists looking to optimize the yield and purity of (CAS: 1267061-55-1). Below, you will find mechanistic troubleshooting guides, quantitative route comparisons, and self-validating experimental protocols to resolve common bottlenecks such as over-cyanation, oxidative degradation, and incomplete cyclization.

Mechanistic Workflow & Impurity Profiling

Understanding the electronic environment of your starting material (2-amino-5-chloro-4-methylphenol) is critical. The 5-chloro group is para to the amine, withdrawing electron density and reducing its nucleophilicity. Conversely, the 4-methyl group is para to the hydroxyl, increasing its reactivity. This electronic mismatch causes traditional reagents like Cyanogen Bromide (BrCN) to react unselectively, leading to O-cyanated intermediates that fail to cyclize efficiently.

SynthesisPathway SM 2-Amino-5-chloro-4-methylphenol (Air-sensitive SM) R1 Route A: NCTS + BF3·Et2O (High Purity) SM->R1 R2 Route B: 1,1-Dichlorodiphenoxymethane + NH3 (Scalable) SM->R2 R3 Route C: BrCN / Base (Prone to side reactions) SM->R3 Imp1 Oxidized Quinone-imines (Dark Impurities) SM->Imp1 O2 / Light Exposure Int O-Cyanate / N-Cyanamide Reactive Intermediates R1->Int Controlled Activation R2->Int Mild Conditions R3->Int Fast but Unselective Prod 6-Chloro-5-methyl-1,3-benzoxazol-2-amine (Target Product) Int->Prod Intramolecular Cyclization Imp2 Urea Derivatives (Hydrolysis Byproducts) Int->Imp2 H2O Exposure (Hydrolysis)

Synthesis pathways and impurity formation for 6-Chloro-5-methyl-1,3-benzoxazol-2-amine.

Troubleshooting FAQs

Q1: Why is my yield consistently below 50% when using Cyanogen Bromide (BrCN)? A1: BrCN is highly reactive but lacks chemoselectivity. Due to the electronic mismatch in 2-amino-5-chloro-4-methylphenol described above, initial cyanation outpaces the intramolecular cyclization. Excess BrCN in the system reacts with the uncyclized intermediate, leading to bis-cyanated impurities and guanidine derivatives. Solution: Transition to a controlled cyanating agent like1[1], which requires Lewis acid activation, allowing you to control the reaction rate and prevent over-cyanation.

Q2: How can I eliminate the persistent dark brown impurities that co-elute with the product? A2: Dark impurities are oxidized quinone-imine degradation products. 2-Aminophenols are highly susceptible to air oxidation, a process accelerated by basic conditions and light. Solution: Establish an oxidation-free system by degassing all solvents (sparge with Argon for 15 mins) and incorporating a mild reducing agent (e.g., 5% aqueous sodium dithionite, Na2​S2​O4​ ) during the initial organic wash of the workup. If the organic layer turns pale yellow, the quinone-imines have been successfully reduced and partitioned into the aqueous phase.

Q3: Is there a safer, scalable alternative to the highly toxic BrCN route that maintains high purity? A3: Yes. An authoritative and highly scalable method utilizes2[2] (such as 0.5 M NH3​ in 1,4-dioxane). The causality behind its high purity lies in its leaving groups: the reaction liberates only phenol and ammonium chloride, both of which are easily removed via a simple alkaline aqueous wash, avoiding complex chromatographic separations[2].

Q4: My LC-MS shows a persistent M+H peak at ~201.5 m/z. The target mass is 183.6 m/z. What is this impurity? A4: An M+H peak of ~201.5 m/z corresponds to the addition of water (+18 Da), indicating the formation of a urea derivative (1-(2-hydroxy-4-chloro-5-methylphenyl)urea). This occurs when the intermediate cyanamide undergoes hydrolysis before the intramolecular cyclization can complete. Solution: Ensure strictly anhydrous conditions during the reaction phase and verify cyclization is 100% complete via an anhydrous In-Process Control (IPC) aliquot before introducing any aqueous workup solutions.

Quantitative Data Summary

Table 1: Quantitative Comparison of Synthetic Routes for 6-Chloro-5-methyl-1,3-benzoxazol-2-amine

Synthetic RouteReagents & CatalystsAverage Yield (%)Crude Purity (%)Major Impurity ProfileReaction Time (h)
Route A (Green) NCTS, BF3​⋅Et2​O 75 - 85%> 92%Unreacted SM24 - 30
Route B (Scalable) 1,1-Dichlorodiphenoxymethane, NH3​ 80 - 90%> 95%Phenol (easily washed)16
Route C (Traditional) BrCN, Base (e.g., TEA or KOH)30 - 50%< 70%Bis-cyanated, Ureas4 - 8

Self-Validating Experimental Protocols

Protocol A: High-Purity Synthesis via NCTS Activation

Mechanistic Rationale: This protocol utilizes NCTS and a Lewis acid to selectively activate the cyanation, preventing over-reaction[1]. The protocol is self-validating: the IPC LC-MS confirms the exact moment of cyclization completion, preventing urea formation.

  • Preparation: In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve 2-amino-5-chloro-4-methylphenol (1.0 eq, 10 mmol) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS, 1.2 eq, 12 mmol) in anhydrous 1,4-dioxane (50 mL, 0.2 M).

  • Activation: Dropwise add BF3​⋅Et2​O (2.0 eq, 20 mmol) at room temperature. The Lewis acid coordinates with the NCTS, increasing its electrophilicity and driving chemoselective cyanation.

  • Cyclization & IPC (Self-Validation): Heat the mixture to 80°C. Take a 10 µL aliquot every 2 hours, dilute in anhydrous MeCN, and analyze via LC-MS at 210 nm. Validation checkpoint: The reaction is complete only when the intermediate mass (M+H 183.6 m/z) plateaus and the starting material (M+H 158.6 m/z) is <1%. Do not proceed to step 4 until this is confirmed.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3​ to neutralize the Lewis acid. Extract with EtOAc (3 x 30 mL). Wash the combined organics with 5% aq. Na2​S2​O4​ (to reduce any trace quinone-imines) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize from hot ethanol to yield pure 6-Chloro-5-methyl-1,3-benzoxazol-2-amine.

Protocol B: Scalable One-Pot Synthesis via 1,1-Dichlorodiphenoxymethane

Mechanistic Rationale: This route avoids toxic cyanating agents entirely. The use of an ammonia surrogate drives the formation of the benzoxazole ring directly, liberating only phenol and HCl[2].

  • Reagent Assembly: In a sealed reaction vessel under Argon, combine 2-amino-5-chloro-4-methylphenol (1.0 eq, 10 mmol) and 1,1-dichlorodiphenoxymethane (1.0 eq, 10 mmol) in a 0.5 M NH3​ solution in 1,4-dioxane (40 mL, acting as both solvent and amine source).

  • Base Addition: Add triethylamine (2.0 eq, 20 mmol) to neutralize the HCl generated during the initial condensation.

  • Thermal Cyclization & IPC (Self-Validation): Stir the mixture at 60°C for 16 hours. Validation checkpoint: Monitor the liberation of phenol via TLC (Hexanes/EtOAc 3:1). The stoichiometric appearance of the phenol byproduct directly correlates with successful displacement and cyclization.

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the crude residue in EtOAc (50 mL) and wash sequentially with 1 N NaOH (to deprotonate and remove the phenol byproduct into the aqueous layer) and 1 N HCl (to remove excess TEA).

  • Final Polish: Dry the organic layer over MgSO4​ , evaporate, and pass through a short silica plug to obtain the product in >90% purity before final crystallization.

References

  • Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane - The Journal of Organic Chemistry (ACS Publications) - 2

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - ACS Omega (PMC) -1

  • 6-Chloro-5-methyl-1,3-benzoxazol-2-amine Product Documentation - MilliporeSigma - Link

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-5-methyl-1,3-benzoxazol-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of halogenated benzoxazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of halogenated benzoxazole derivatives. 6-Chloro-5-methyl-1,3-benzoxazol-2-amine (CAS: 1267061-55-1) is a prime example of a compound that looks highly promising in in silico target binding models but presents severe physicochemical hurdles in vitro.

This guide is designed to move beyond generic advice. We will deconstruct the thermodynamic causality behind this compound's insolubility and provide self-validating, field-proven protocols to rescue your biochemical and cell-based assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 6-Chloro-5-methyl-1,3-benzoxazol-2-amine instantly precipitate when diluted from a DMSO stock into my pH 7.4 assay buffer?

The Causality: The precipitation is driven by a massive thermodynamic penalty upon solvent shift. The compound features a rigid, planar benzoxazole core that promotes strong intermolecular π−π stacking and high crystal lattice energy [1]. Furthermore, the addition of the 6-chloro and 5-methyl groups significantly increases the molecule's lipophilicity (LogP).

While the 2-amine group provides a basic center, it is an extremely weak base (typical pKa for 2-aminobenzoxazoles is between 3.0 and 4.5) [2]. At a physiological pH of 7.4, the amine is completely unionized. When the DMSO concentration drops below the solvation threshold (usually <5%), the hydrophobic forces dominate, and the uncharged molecules rapidly aggregate into nano-precipitates, which eventually flocculate into visible crystals [3].

Q2: I cannot exceed 1% DMSO in my biochemical kinase assay. How can I maintain the compound in solution at a 50 µM concentration?

The Causality: Direct dilution into aqueous buffers is often mathematically impossible for this chemotype at 50 µM due to its low intrinsic kinetic solubility.

The Solution: You must alter the microenvironment of the buffer before the compound is introduced.

  • Surfactant Shielding: Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% - 0.05% Tween-20 or Triton X-100). The hydrophobic tails of the surfactant will coat the benzoxazole molecules, while the hydrophilic heads interact with the aqueous phase, lowering the surface tension and preventing nucleation.

  • Acoustic Dispensing: If available, use an acoustic liquid handler (e.g., Echo) to dispense nanoliter volumes of the DMSO stock directly into the assay plate after the buffer has been added. This prevents the transient high-concentration gradients that trigger rapid precipitation.

Q3: My cell-based assay requires high concentrations (100 µM) where detergents are toxic. What is the most reliable rescue strategy?

The Causality: When co-solvents and surfactants are biologically incompatible, you must rely on molecular encapsulation. The Solution: Cyclodextrin complexation [2]. By using Hydroxypropyl- β -Cyclodextrin (HP- β -CD), the lipophilic 6-chloro-5-methyl-benzoxazole core is sequestered inside the hydrophobic cavity of the cyclodextrin torus, while the hydroxyl-rich exterior of the cyclodextrin maintains excellent aqueous solubility. This creates a "molecular Trojan horse" that keeps the drug soluble without disrupting cell membranes.

Part 2: Quantitative Data Presentation

To help you select the appropriate solubilization strategy, the following table summarizes the typical kinetic solubility limits and assay compatibilities for 6-Chloro-5-methyl-1,3-benzoxazol-2-amine under various formulation conditions.

Solubilization StrategyMax Kinetic Solubility ( μ M)*Assay CompatibilityPrimary Mechanism of ActionKey Limitation
Standard Buffer (PBS, pH 7.4) < 5 μ MHigh (All assays)Baseline intrinsic solubilityInsufficient for most IC50/EC50 curves
Acidic Buffer (pH 4.0) 50 - 100 μ MLow (Biochemical only)Protonation of 2-amine groupDenatures most physiological targets
1% DMSO + 0.05% Tween-20 30 - 60 μ MMedium (Biochemical)Micellar encapsulationDetergent may disrupt lipid-dependent targets
20% (w/v) HP- β -CD > 500 μ MHigh (Cellular & In vivo)Host-guest inclusion complexRequires pre-formulation time

*Note: Values are representative empirical estimates based on the physicochemical profile of halogenated 2-aminobenzoxazoles.

Part 3: Experimental Methodologies

Every protocol must be a self-validating system. Do not assume your compound is dissolved just because the solution looks clear; nano-precipitates scatter light and can cause false positives in fluorescence/absorbance readouts.

Protocol 1: Self-Validating Kinetic Solubility Assessment (Nephelometry)

Purpose: To determine the exact concentration at which 6-Chloro-5-methyl-1,3-benzoxazol-2-amine precipitates in your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% LC-MS grade DMSO. Ensure complete dissolution by vortexing and sonicating for 5 minutes at 37°C.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Buffer Transfer: Transfer 196 μ L of your target assay buffer (e.g., HEPES pH 7.4) into a 96-well clear-bottom plate.

  • Compound Spiking: Add 4 μ L of each DMSO dilution to the corresponding buffer wells. (Final DMSO concentration = 2%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM. Causality: Thermodynamic precipitation is time-dependent; a 2-hour window mimics the timeframe of a standard biochemical assay.

  • Validation (Nephelometry): Read the plate using a microplate reader equipped with a nephelometer (light scattering) module.

  • Analysis: Plot compound concentration vs. light scatter. The point at which the scatter signal sharply deviates from the baseline vehicle control indicates the kinetic solubility limit.

Protocol 2: Preparation of HP- β -CD Inclusion Complexes

Purpose: To achieve >100 μ M aqueous concentrations for cell-based screening without organic solvents.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in molecular biology grade water. Stir until completely clear.

  • Compound Addition: Weigh out 6-Chloro-5-methyl-1,3-benzoxazol-2-amine to achieve a target concentration of 1 mM. Add the dry powder directly to the stirring HP- β -CD solution.

  • Complexation: Stir the suspension vigorously at 37°C for 24 to 48 hours [3]. Causality: The host-guest inclusion process is an equilibrium reaction that requires significant kinetic energy and time to overcome the compound's crystal lattice energy.

  • Filtration: Filter the resulting solution through a 0.22 μ m PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Validation (LC-MS): Quantify the exact concentration of the filtered solution using LC-MS/MS against a standard curve prepared in 100% DMSO. Use this quantified aqueous stock for your downstream cellular assays.

Part 4: Visualizations

Diagram 1: Solubilization Decision Tree for Benzoxazole Derivatives

SolubilityWorkflow Start Compound Precipitates in Assay Buffer CheckAssay Is the assay sensitive to detergents? Start->CheckAssay UseDetergent Add 0.01% Tween-20 Pre-dilute in Co-solvent CheckAssay->UseDetergent No CheckInVivo Is this a cell-based or in vivo assay? CheckAssay->CheckInVivo Yes Validate Validate via Nephelometry or LC-MS UseDetergent->Validate UseCyclo Formulate with 20% HP-β-CD CheckInVivo->UseCyclo Yes UsePH Adjust pH < 4.0 (If target permits) CheckInVivo->UsePH No UseCyclo->Validate UsePH->Validate

Decision tree for rescuing 6-Chloro-5-methyl-1,3-benzoxazol-2-amine solubility.

Diagram 2: Cyclodextrin Encapsulation Mechanism

CyclodextrinMech Drug Free Drug (Hydrophobic Crystal) Process Stirring 37°C 24-48 hrs Drug->Process CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Shell) CD->Process Complex Inclusion Complex (Water Soluble) Process->Complex Equilibrium Assay Cell-Based Assay Media Complex->Assay Dilution

Thermodynamic workflow of HP-β-CD inclusion complexation for hydrophobic benzoxazoles.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine as a Novel Sphingosine-1-Phosphate Transporter (Spns2) Inhibitor

This guide provides an in-depth comparative analysis of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine (CMA) , a novel investigational compound, against other known inhibitors of the Sphingosine-1-Phosphate (S1P) transporter,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine (CMA) , a novel investigational compound, against other known inhibitors of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). The benzoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, yielding compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Recent research has specifically highlighted 2-aminobenzoxazole derivatives as potent and selective inhibitors of Spns2, a critical transporter in the S1P signaling pathway that governs immune cell trafficking.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals. It will explore the mechanistic rationale for targeting Spns2, compare the in vitro efficacy of CMA with established inhibitors, provide detailed experimental protocols for validation, and offer insights into the structure-activity relationships (SAR) that define this promising class of molecules.

The Rationale: Targeting S1P Export via Spns2

The S1P signaling pathway plays a pivotal role in regulating numerous physiological processes, most notably the egress of lymphocytes from secondary lymphoid organs. Extracellular S1P binds to a family of five G protein-coupled receptors (S1PR1-5), with S1PR1 being the key receptor on lymphocytes that guides their exit into circulation. Modulators of S1PR1, such as the approved drug Fingolimod, effectively sequester lymphocytes, providing therapeutic benefit in autoimmune diseases like multiple sclerosis.[6][7]

However, direct S1PR modulation can be associated with side effects. An alternative and potentially more refined strategy is to inhibit the "upstream" process of S1P export from cells into the extracellular space.[6][7] Spns2 has been identified as a major transporter responsible for S1P release from endothelial cells, which is crucial for establishing the S1P gradient required for lymphocyte migration.[4][5] By inhibiting Spns2, the extracellular S1P gradient is disrupted, leading to the retention of lymphocytes within lymph nodes, thereby dampening the autoimmune response. This mechanism offers a compelling alternative to direct receptor modulation.[6]

Below is a diagram illustrating the S1P signaling pathway and the point of intervention for Spns2 inhibitors.

S1P_Pathway cluster_endothelial Endothelial Cell cluster_lymphocyte Lymphocyte SphK Sphingosine Kinases (SphK) S1P_intra Intracellular S1P SphK->S1P_intra Sphingosine Spns2 Spns2 Transporter S1P_intra->Spns2 S1P_extra Extracellular S1P Gradient Spns2->S1P_extra S1P Export S1PR1 S1PR1 Receptor Egress Lymphocyte Egress (from Lymph Node) S1PR1->Egress S1P_extra->S1PR1 Binding Inhibitor 2-Aminobenzoxazole Inhibitors (e.g., CMA) Inhibitor->Spns2 Inhibition

Caption: S1P signaling pathway and the inhibitory action of 2-aminobenzoxazoles.

Comparative Inhibitor Performance

The development of Spns2 inhibitors has progressed from initial hits with modest potency to highly effective molecules with nanomolar efficacy. The 2-aminobenzoxazole scaffold has proven particularly fruitful in these efforts.[4][5] We compare our lead compound, CMA, with two key benchmarks from this class.

  • SLF1081851 : An early, first-generation Spns2 inhibitor with modest potency, serving as a baseline for improvement.[7]

  • SLB1122168 (33p) : A highly potent and well-characterized inhibitor that emerged from structure-activity relationship studies, demonstrating significant in vivo activity.[4][5][6]

  • 6-Chloro-5-methyl-1,3-benzoxazol-2-amine (CMA) : The investigational compound. Its substitutions at the 5 and 6 positions of the benzoxazole ring are hypothesized to influence its binding affinity and pharmacokinetic properties.

The following table summarizes the in vitro inhibitory potency of these compounds against Spns2-mediated S1P release.

CompoundCore ScaffoldIC50 (nM)Reference(s)
SLF1081851Oxadiazole~1000 - 3000 (Modest)[7]
SLB1122168 (33p)2-Aminobenzoxazole94 ± 6[4][6]
6-Chloro-5-methyl-1,3-benzoxazol-2-amine (CMA) 2-Aminobenzoxazole 125 ± 11 (Hypothetical) N/A

Note: The IC50 value for CMA is a hypothetical, yet plausible, figure based on SAR trends in this chemical series and is presented for illustrative purposes pending experimental validation.

The data clearly positions SLB1122168 as a highly potent inhibitor, showing a significant improvement over the first-generation compound.[4] Our investigational compound, CMA, while hypothetically slightly less potent than the optimized SLB1122168, still demonstrates the high-nanomolar efficacy characteristic of this advanced inhibitor class. The key differentiator of CMA—the chloro and methyl substitutions—warrants further investigation to determine their impact on selectivity, metabolic stability, and overall drug-like properties compared to the decyl tail and pyrrolidine head group of SLB1122168.[4][5]

Experimental Protocol: In Vitro Spns2 Inhibition Assay

To validate and compare the inhibitory potential of compounds like CMA, a robust and reproducible assay is essential. The following protocol describes a whole-cell S1P release assay, a standard method for quantifying Spns2 transporter activity. This protocol is a synthesized representation of methodologies described in the field.[4][5]

Objective: To measure the dose-dependent inhibition of Spns2-mediated S1P export from cells overexpressing the transporter.

Materials:

  • HEK293 cells stably overexpressing human Spns2 (Spns2-HEK293).

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Serum-free DMEM.

  • Test Compounds: CMA, SLB1122168, and a vehicle control (e.g., DMSO).

  • Sphingosine (from a stock in ethanol).

  • S1P ELISA kit or LC-MS/MS system for S1P quantification.

Workflow Diagram:

Assay_Workflow cluster_prep Cell Preparation (Day 1) cluster_treatment Treatment & Incubation (Day 2) cluster_analysis Analysis (Day 2) A Seed Spns2-HEK293 cells in 24-well plates B Incubate overnight (37°C, 5% CO2) A->B C Wash cells with serum-free DMEM D Pre-incubate with test compounds (various concentrations) or vehicle for 30 min C->D E Add Sphingosine (S1P precursor) to all wells D->E F Incubate for 4 hours to allow S1P production & export E->F G Collect supernatant from each well H Quantify S1P concentration in supernatant (ELISA or LC-MS/MS) G->H I Plot S1P concentration vs. Inhibitor concentration H->I J Calculate IC50 values using non-linear regression I->J

Sources

Comparative

Cross-Reactivity Profiling of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine: A Comprehensive Comparison Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Comparison & Profiling Guide Executive Summary & Structural Rationale As a Senior Application Scientist speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Comparison & Profiling Guide

Executive Summary & Structural Rationale

As a Senior Application Scientist specializing in small-molecule profiling, I frequently encounter the polypharmacology inherent to privileged scaffolds. The 2-aminobenzoxazole core is a classic example: it is historically renowned for modulating small-conductance calcium-activated potassium (KCa/SK) channels, yet it frequently exhibits severe cross-reactivity with the human kinome and cytochrome P450 (CYP) enzymes[1]. Legacy compounds in this class, such as zoxazolamine and chlorzoxazone, suffer from off-target kinase inhibition and CYP2E1-mediated hepatotoxicity, which led to the clinical withdrawal of zoxazolamine[2].

6-Chloro-5-methyl-1,3-benzoxazol-2-amine (6-Cl-5-Me-BOA) represents a rational structural evolution. The strategic addition of a 5-methyl group adjacent to the 6-chloro substitution is designed to induce a steric clash within the highly conserved ATP-binding hinge region of off-target kinases[3]. Simultaneously, this modification enhances the lipophilicity required for deep intercalation into the calmodulin-binding domain of KCa channels. This guide objectively compares the cross-reactivity and performance of 6-Cl-5-Me-BOA against legacy alternatives, providing the self-validating experimental frameworks necessary to verify these claims.

Mechanistic Polypharmacology Network

To understand the profiling strategy, we must map the logical relationships between the compound's structural features and its biological targets. The 2-aminobenzoxazole core mimics the adenine ring of ATP, making it a "frequent hitter" in kinase assays, while its metabolic stability is often compromised by CYP450 interactions[4].

G cluster_OnTarget Primary Target Pathway cluster_OffTarget Cross-Reactivity Panel Probe 6-Cl-5-Me-BOA (Investigational Probe) KCa KCa2.x / KCa3.1 Channels Probe->KCa High Affinity Activation Kinases Kinome (e.g., Src, Aurora) Probe->Kinases Steric Clash (Reduced Binding) CYP CYP450 (CYP2E1, CYP3A4) Probe->CYP Metabolic Profiling Hyperpol Membrane Hyperpolarization KCa->Hyperpol

Figure 1: Polypharmacology and cross-reactivity network of 6-Cl-5-Me-BOA.

Comparative Profiling Data

The following tables summarize the quantitative cross-reactivity data, demonstrating how the 5-methyl substitution in 6-Cl-5-Me-BOA effectively filters out kinome and CYP liabilities compared to legacy 2-aminobenzoxazoles.

Table 1: Target Selectivity Panel (Ion Channels vs. Kinases)
CompoundKCa2.2 Activation (EC₅₀)Src Kinase Inhibition (IC₅₀)Aurora A Inhibition (IC₅₀)Selectivity Window (Kinase/KCa)
6-Cl-5-Me-BOA 0.45 µM> 50.0 µM> 50.0 µM> 110-fold
Zoxazolamine 25.0 µM12.4 µM8.2 µM0.3-fold (Inverted)
Riluzole 5.2 µM> 50.0 µM15.6 µM~3-fold
Table 2: ADME & CYP450 Cross-Reactivity
CompoundCYP2E1 Inhibition (IC₅₀)CYP3A4 Inhibition (IC₅₀)Human Liver Microsome (HLM) T₁/₂
6-Cl-5-Me-BOA > 30.0 µM18.5 µM145 min (High Stability)
Zoxazolamine 1.2 µM4.5 µM22 min (Rapid Clearance)
Chlorzoxazone 0.8 µM12.0 µM35 min (Rapid Clearance)

Self-Validating Experimental Protocols

A core philosophy in my laboratory is that a protocol is only as reliable as its internal controls . False positives are rampant in heterocyclic compound profiling due to autofluorescence and indirect cellular effects. The following methodologies are engineered to be self-validating, ensuring that the causality of the observed data is indisputable.

Protocol A: High-Throughput Kinome Selectivity Profiling (TR-FRET)

Causality & Rationale: 2-Aminobenzoxazoles are highly planar and often exhibit intrinsic autofluorescence in the blue/green spectrum (350–450 nm), which severely confounds standard fluorescence-based kinase assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with Europium chelates. By introducing a 50-microsecond measurement delay, we allow the short-lived compound autofluorescence to decay completely before capturing the long-lived Europium emission, guaranteeing that the IC₅₀ values reflect true biological inhibition rather than optical interference.

Step-by-Step Methodology:

  • Compound Preparation: Dispense 6-Cl-5-Me-BOA in a 10-point dose-response curve (100 µM to 3 nM, 3-fold dilutions) into a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to avoid tip-based carryover.

  • Self-Validation Step (Pre-Read): Expose the dry plate to excitation at 340 nm and read emission at 615 nm and 665 nm. Control Logic: Any well exhibiting signal >3 standard deviations above the DMSO baseline is flagged for autofluorescence.

  • Enzyme Reaction: Add 2 µL of the kinase/peptide substrate mixture (e.g., Src or Aurora A). Initiate the reaction by adding 2 µL of ATP at its predetermined Km​ concentration.

  • Incubation: Seal and incubate for 60 minutes at 25°C.

  • Detection: Add 4 µL of the TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+ ) and the Europium-labeled anti-phospho antibody.

  • Data Acquisition: Read the plate on a multi-mode reader with a 50 µs delay and 100 µs integration time. Calculate the 665/615 nm emission ratio.

Protocol B: Automated Patch-Clamp for KCa Channel Electrophysiology

Causality & Rationale: In whole-cell assays, compounds can appear to activate KCa channels indirectly by releasing intracellular calcium from the endoplasmic reticulum. To prove that 6-Cl-5-Me-BOA is a direct allosteric modulator, we must rigidly clamp the intracellular calcium concentration.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human KCa2.2 (SK2) channels.

  • Internal Solution Clamping (Critical Control): Prepare the intracellular pipette solution buffered with 5 mM EGTA and precisely calculated CaCl2​ to yield a free [Ca2+]i​ of exactly 300 nM. Control Logic: 300 nM is the EC20​ for calmodulin binding. If the compound activates the channel at this clamped concentration, it is definitively a direct positive allosteric modulator.

  • Seal Formation: Establish a gigaseal (>1 GΩ) and break into the whole-cell configuration using an automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Apply a voltage ramp from -120 mV to +40 mV over 200 ms, holding at -80 mV.

  • Compound Perfusion: Perfuse 6-Cl-5-Me-BOA continuously. Monitor the outward tail currents at +40 mV.

  • Self-Validation Step (Reversibility): Wash out the compound with extracellular buffer. Control Logic: The current must return to baseline within 2 minutes; failure to do so indicates non-specific membrane disruption rather than specific receptor binding.

Protocol C: CYP450 Metabolic Cross-Reactivity Assay

Causality & Rationale: Because the legacy compound zoxazolamine was withdrawn due to severe CYP2E1-mediated hepatotoxicity[2], proving the metabolic stability of 6-Cl-5-Me-BOA is paramount. Furthermore, CYP3A4 is subject to heterotropic cooperativity, meaning compounds can act as atypical effectors[4]. We use a paired plus/minus NADPH assay to differentiate true enzymatic metabolism from chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add 6-Cl-5-Me-BOA to a final concentration of 1 µM.

  • Self-Validation Step (NADPH Dependency): Split the reaction into two parallel arms. To Arm A, add 1 mM NADPH (initiates CYP activity). To Arm B, add an equivalent volume of buffer (-NADPH control).

  • Time-Course Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins and analyze the supernatant. Control Logic: If depletion occurs in the -NADPH arm, the compound is chemically unstable. True CYP clearance is calculated exclusively from the difference between the +NADPH and -NADPH degradation slopes.

Conclusion

The comparative profiling data clearly illustrates that the rational design of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine successfully circumvents the historical liabilities of the 2-aminobenzoxazole class. By leveraging steric hindrance via the 5-methyl substitution, the compound achieves >110-fold selectivity over the kinome and evades the CYP2E1 cross-reactivity that plagued zoxazolamine. For assay scientists and drug developers, 6-Cl-5-Me-BOA serves as a highly reliable, self-validating probe for investigating KCa channel biology without the confounding noise of polypharmacology.

References

  • K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases - PMC. nih.gov.
  • Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole | Bentham Science Publishers. benthamdirect.com.
  • Chlorzoxazone - LiverTox - NCBI Bookshelf. nih.gov.
  • Heterotropic Cooperativity of Cytochrome P450 3A4 and Potential Drug-Drug Interactions.

Sources

Validation

structure-activity relationship of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine analogs

An In-Depth Application Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine Analogs Executive Summary The 1,3-benzoxazol-2-amine scaffold is a highly privileged structure in med...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine Analogs

Executive Summary

The 1,3-benzoxazol-2-amine scaffold is a highly privileged structure in medicinal chemistry, frequently leveraged in the development of novel antibacterial agents and kinase inhibitors. However, the precise substitution pattern on the benzenoid ring dictates the molecule's pharmacokinetic viability and target affinity. As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine against its structural analogs. By dissecting the causality behind these structural modifications and providing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights needed for lead optimization.

Mechanistic Causality in SAR: The 6-Chloro-5-Methyl Advantage

When designing small-molecule inhibitors targeting bacterial enzymes (such as Staphylococcus aureus methionyl-tRNA synthetase or DNA gyrase)[1][2], the 2-aminobenzoxazole core acts as the primary hydrogen bond donor/acceptor hub. However, the core alone is insufficient for high-affinity binding. The introduction of specific moieties at the 5- and 6-positions fundamentally alters the molecule's interaction topography:

  • C6-Chloro Substitution (Hydrophobic Anchoring): The chlorine atom is highly electronegative yet possesses significant polarizability and steric bulk. It decreases the pKa of the 2-amino group, optimizing its hydrogen-bonding capacity at physiological pH[3]. More importantly, the chlorine atom acts as a hydrophobic anchor, slotting precisely into the lipophilic sub-pockets of target enzymes, thereby preventing the dissociation of the ligand-receptor complex.

  • C5-Methyl Substitution (Conformational Locking): The addition of a methyl group adjacent to the chlorine atom serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability across the bacterial envelope. Second, it provides a steric boundary that restricts the rotational freedom of the compound within the binding site, locking the molecule into its bioactive conformation without pushing it into a promiscuous, highly lipophilic range.

Comparison with Alternatives:

  • 5-Chloro-1,3-benzoxazol-2-amine: Lacks the optimal spatial geometry provided by the C6 position, leading to weaker hydrophobic interactions and a 2- to 3-fold loss in target affinity[4].

  • 5,6-Dichloro-1,3-benzoxazol-2-amine: While highly potent in vitro, dual halogenation drastically reduces aqueous solubility and increases off-target cytotoxicity, resulting in a poor therapeutic index.

  • Unsubstituted 1,3-benzoxazol-2-amine: Exhibits weak target affinity and rapid metabolic clearance due to the absence of protective, bulky substituents.

SAR_Logic Compound 6-Chloro-5-methyl- 1,3-benzoxazol-2-amine C6_Chloro C6-Chloro Substitution (Hydrophobic Anchoring) Compound->C6_Chloro C5_Methyl C5-Methyl Substitution (Steric Lock & Permeability) Compound->C5_Methyl Amino 2-Amino Group (H-Bond Donor/Acceptor) Compound->Amino Target Bacterial Target Binding (e.g., DNA Gyrase) C6_Chloro->Target Increases Affinity C5_Methyl->Target Bioactive Conformation Amino->Target Essential H-Bonds Efficacy High Potency & Low Toxicity Target->Efficacy

SAR logic of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine and its target binding mechanics.

Comparative Performance Data

To objectively evaluate the efficacy of these analogs, we compare their Minimum Inhibitory Concentration (MIC) against Gram-positive pathogens and their general cytotoxicity (CC50) in mammalian cell lines. The data demonstrates that the 6-chloro-5-methyl substitution offers the best balance of potency and safety.

Compound AnalogMIC vs. S. aureus (µM)CC50 in A549 Cells (µM)Therapeutic Index (CC50/MIC)Pharmacokinetic Profile
6-Chloro-5-methyl-1,3-benzoxazol-2-amine 2.9 > 100 > 34.4 Optimal permeability, stable
5-Chloro-1,3-benzoxazol-2-amine8.5> 100> 11.7Moderate affinity, rapid clearance
5,6-Dichloro-1,3-benzoxazol-2-amine1.215.012.5High toxicity, poor solubility
Unsubstituted 1,3-benzoxazol-2-amine> 50.0> 100N/AWeak activity, highly soluble

Validated Experimental Protocols

Protocol A: One-Pot Synthesis of Benzoxazol-2-amines

Causality & Rationale: Traditional cyclodesulfurization of intermediary thioureas often requires toxic heavy-metal oxides or potentially explosive oxidants. To circumvent this, we utilize a one-pot procedure employing tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane. This method provides mild reaction conditions, tolerates the halogenated methyl-phenol starting materials without degrading them, and ensures clean, spot-to-spot conversion[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert argon, dissolve 1.0 equivalent of 2-amino-4-chloro-5-methylphenol in anhydrous dichloromethane (DCM).

  • Reagent Addition: Slowly add 1.2 equivalents of 1,1-dichlorodiphenoxymethane (or tetramethyl orthocarbonate) dropwise at 0°C to control the exothermic cyclization.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The intermediate formed is a 2-phenoxy (or 2-methoxy) benzoxazole.

  • Amination: Introduce an excess of ammonia gas (or the desired primary/secondary amine) directly into the reaction vessel. Stir for an additional 4 hours at 40°C to drive the nucleophilic displacement of the phenoxy/methoxy leaving group.

  • Self-Validating LC-MS Check: Before workup, pull a 10 µL aliquot for LC-MS analysis. The protocol is validated when the chromatogram shows >95% consumption of the intermediate and a single major product peak corresponding to the target mass.

  • Purification: Quench with water, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 6-Chloro-5-methyl-1,3-benzoxazol-2-amine.

Synth_Workflow Step1 2-Amino-4-chloro-5-methylphenol + 1,1-Dichlorodiphenoxymethane Step2 Cyclization (Mild Conditions) Avoids Heavy Metals Step1->Step2 Step3 Intermediate: 2-Phenoxybenzoxazole Step2->Step3 Step4 Amination (NH3) Nucleophilic Displacement Step3->Step4 Step5 LC-MS Validation (Ensures Spot-to-Spot Conversion) Step4->Step5

One-pot synthetic workflow for 2-aminobenzoxazoles via mild cyclization.

Protocol B: Self-Validating High-Throughput MIC Determination

Causality & Rationale: Relying solely on optical density (OD600) to measure bacterial growth can yield false positives if the hydrophobic benzoxazole compounds precipitate out of the solution, artificially inflating the absorbance reading. To create a self-validating system, this protocol incorporates Resazurin. Resazurin is a redox indicator that only shifts from blue (non-fluorescent) to pink (highly fluorescent resorufin) when actively reduced by the metabolic pathways of living cells.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Standardize the suspension to 5 × 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 6-chloro-5-methyl-1,3-benzoxazol-2-amine (starting from 100 µM down to 0.1 µM) in MHB containing a maximum of 1% DMSO to prevent solvent toxicity.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the diluted compound. Include a positive growth control (no compound) and a negative sterility control (no bacteria).

  • Incubation: Incubate the plate aerobically at 37°C for 18 hours.

  • Resazurin Validation: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Visually inspect the plate. Wells that remain blue indicate true growth inhibition (MIC), while pink wells indicate metabolic activity (bacterial survival). Confirm quantitatively by measuring fluorescence (Ex 560 nm / Em 590 nm).

References

  • Ouyang, L., Huang, Y., Zhao, Y., He, G., Xie, Y., Liu, J., He, J., Liu, B., & Wei, Y. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. (2010).
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives. (2022). TÜBİTAK Academic Journals.
  • Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237. PubChem.

Sources

Comparative

head-to-head comparison of benzoxazole and benzothiazole derivatives

Title: Engineering Efficacy: A Head-to-Head Technical Guide to Benzoxazole vs. Benzothiazole Derivatives in Medicinal Chemistry Introduction: The Privileged Scaffolds Benzoxazole and benzothiazole are ubiquitous, privile...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Efficacy: A Head-to-Head Technical Guide to Benzoxazole vs. Benzothiazole Derivatives in Medicinal Chemistry

Introduction: The Privileged Scaffolds Benzoxazole and benzothiazole are ubiquitous, privileged heterocyclic scaffolds in drug discovery. Structurally, they differ by a single heteroatom at the 1-position of the five-membered ring—an oxygen atom in benzoxazole and a sulfur atom in benzothiazole (1)[1]. This seemingly minor substitution dictates profound shifts in electronic distribution, lipophilicity, and steric bulk. Sulfur's larger atomic radius and lower electronegativity compared to oxygen render benzothiazole derivatives generally more lipophilic and polarizable, enhancing membrane permeability and altering kinase binding pocket affinities. Conversely, the oxygen in benzoxazole acts as a stronger hydrogen-bond acceptor, which can be critical for specific target engagement, such as in certain antifungal mechanisms (2)[2].

Comparative Pharmacological Profiles When evaluating these scaffolds, researchers must weigh their target-specific efficacies based on empirical data.

Anticancer Activity: Both scaffolds exhibit potent cytotoxicity, primarily by inducing apoptosis and inhibiting the PI3K/Akt and ERK signaling pathways (1)[1]. However, head-to-head studies reveal nuanced structure-activity relationships (SAR). In human hepatoma (HepG2) and colon carcinoma (HCT-116) models, benzothiazole derivatives often display slightly superior potency. Interestingly, while benzothiazoles trigger classic apoptotic pathways, optimized benzoxazole and benzimidazole analogs have been observed to induce cytosolic vacuolization—a distinct mechanism of cell death that bypasses traditional apoptosis resistance (3)[3]. In breast cancer models (MCF-7, MDA 468), fluorinated benzothiazoles generally outperform their benzoxazole counterparts, though specific 5-fluoro-benzoxazole derivatives still yield submicromolar inhibition (4)[4].

Antimicrobial and Antifungal Activity: In the antimicrobial arena, benzothiazole derivatives frequently outperform benzoxazoles. For instance, pyrimidinylbenzazolyl urea derivatives containing benzothiazole showed superior inhibition of B. subtilis compared to benzoxazole analogs (5)[5]. However, in agricultural and medical antifungal applications, benzoxazoles often take the lead. 2-(aryloxymethyl) benzoxazole derivatives have demonstrated exceptional potency against F. solani and B. cinerea, with specific analogs exhibiting up to nine times the potency of commercial standards like hymexazol (2)[2].

Quantitative Data Comparison

Compound ClassTarget / Cell LineBest-in-Class IC50 / MICReference StandardKey Structural Feature
Benzothiazole HepG2 (Hepatoma)2.1 ± 0.3 μMLead 1a (Poor solubility)2-methoxy-N-benzamide substitution
Benzoxazole HepG2 (Hepatoma)3.5 ± 0.4 μMLead 1a2-methoxy-N-benzamide substitution
Benzothiazole K. pneumoniae0.4–0.8 μg/mLCiprofloxacin (1.0 μg/mL)Diethylamino group at 4th location
Benzoxazole F. solani (Fungi)4.34 μg/mLHymexazol (38.92 μg/mL)2-(phenoxymethyl) framework
Benzothiazole MCF-7 (Breast)SubmicromolarPMX 6102-(4-Amino-3-methylphenyl) substitution

Mechanistic Pathways

Comparative mechanistic pathways of benzothiazole and benzoxazole derivatives in cancer cells.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. The inclusion of internal controls ensures that any observed activity is a direct consequence of the synthesized pharmacophore.

Protocol 1: In Vitro Anticancer Evaluation (MTT Assay) Causality: The MTT assay measures metabolic viability. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals via mitochondrial succinate dehydrogenase. This choice of assay provides a direct, quantifiable link between compound concentration and cellular metabolic arrest (3)[3].

  • Cell Seeding: Seed HepG2 or HCT-116 cells in 96-well plates at a density of 5×103 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adherence.

  • Compound Treatment: Prepare stock solutions of benzoxazole/benzothiazole derivatives in DMSO. Dilute with media to achieve final concentrations (e.g., 0.1 to 100 μM). Self-Validation Step: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the media. Add 150 μL of DMSO to each well to dissolve the insoluble formazan crystals. Causality: DMSO is chosen over isopropanol for its superior ability to completely solubilize formazan, ensuring accurate spectrophotometric readout.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol 2: Antimicrobial Broth Microdilution (MIC Determination) Causality: Serial dilution provides a precise Minimum Inhibitory Concentration (MIC). Using resazurin dye as an indicator translates bacterial respiration into a colorimetric shift (blue to pink), eliminating the ambiguity of visual turbidity assessments (5)[5].

  • Inoculum Preparation: Cultivate bacterial strains (e.g., B. subtilis, K. pneumoniae) in Mueller-Hinton broth to an OD600 of 0.08-0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds (ranging from 64 μg/mL to 0.125 μg/mL). Self-Validation Step: Include a sterility control (broth only), a growth control (broth + inoculum), and a reference drug control (e.g., Ciprofloxacin).

  • Incubation: Add 10 μL of the diluted inoculum to each well. Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 μL of resazurin solution (0.015%) to each well. Incubate for 2 hours.

  • Analysis: The MIC is defined as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).

Experimental Workflow Diagram

Standardized workflow for the synthesis and biological evaluation of heterocyclic derivatives.

Structure-Activity Relationship (SAR) Guidelines When designing next-generation derivatives, note that the substitution at the 2-position of the heterocyclic core is the primary driver of target specificity.

  • Electron-Withdrawing Groups: Halogenation (e.g., 5-fluoro or 6-fluoro substitutions) on the benzothiazole/benzoxazole ring significantly enhances anticancer activity, particularly against breast cancer cell lines (4)[4].

  • Lipophilic Tails: The introduction of N-methylpiperazine groups improves aqueous solubility without sacrificing antiproliferative activity, solving a common bottleneck in in vivo translation (3)[3].

  • Etherification: For antifungal applications, 2-(aryloxymethyl) etherification of the benzoxazole core yields exceptional potency, as the oxygen linkage provides essential flexibility for binding to fungal lipid transfer proteins (2)[2].

References

  • National Institutes of Health (PMC). "Recent insights into antibacterial potential of benzothiazole derivatives." [Link]

  • ACS Publications. "Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole." [Link]

  • National Institutes of Health (PMC). "Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation."[Link]

  • National Institutes of Health (PMC). "Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives." [Link]

Validation

Confirming the On-Target Effects of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine: A Comparison Guide for SK/IK Channel Modulators

Executive Summary & Scientific Context The development of positive allosteric modulators (PAMs) for small- and intermediate-conductance calcium-activated potassium channels (SK/IK channels, specifically KCa2.x and KCa3.1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The development of positive allosteric modulators (PAMs) for small- and intermediate-conductance calcium-activated potassium channels (SK/IK channels, specifically KCa2.x and KCa3.1) represents a critical frontier in treating neurodegenerative disorders, ataxia, and smooth muscle dysfunctions[1]. Historically, benzoxazole derivatives such as Zoxazolamine and Chlorzoxazone have been utilized as centrally acting muscle relaxants and SK/IK channel activators[2]. However, their utility in precision pharmacology is often limited by low potency and off-target effects on large-conductance (BKCa) channels[3].

6-Chloro-5-methyl-1,3-benzoxazol-2-amine emerges as a structurally optimized next-generation PAM. By introducing a methyl group at the 5-position and shifting the chlorine atom to the 6-position, this compound achieves a tighter binding affinity at the channel-calmodulin interface, significantly enhancing potency compared to classical benzoxazoles and benzimidazolinones like 1-EBIO[4]. This guide provides an objective, data-driven framework for validating the on-target effects of this compound using orthogonal experimental systems.

Mechanistic Overview

Unlike voltage-gated potassium channels, SK and IK channels are voltage-independent and rely entirely on intracellular calcium ( Ca2+ ) for activation[1]. The Ca2+ sensor is not the channel protein itself, but rather constitutively bound Calmodulin (CaM) located at the intracellular C-terminus[5].

6-Chloro-5-methyl-1,3-benzoxazol-2-amine does not act as a traditional agonist; it cannot open the channel in the absolute absence of Ca2+ . Instead, it binds to the deep hydrophobic pocket at the SK channel-CaM interface[4]. This allosteric binding stabilizes the open conformation of the channel, effectively causing a leftward shift in the Ca2+ concentration-response curve (increasing the channel's sensitivity to sub-threshold intracellular Ca2+ levels)[5].

Mechanism A 6-Cl-5-Me- Benzoxazol-2-amine B SK Channel - Calmodulin Interface A->B PAM Binding C Increased Ca2+ Sensitivity B->C D Channel Opening (K+ Efflux) C->D E Membrane Hyperpolarization D->E

Allosteric modulation of SK channels by 6-Chloro-5-methyl-1,3-benzoxazol-2-amine.

Comparative Performance Data

To objectively evaluate 6-Chloro-5-methyl-1,3-benzoxazol-2-amine, we must benchmark its performance against established pharmacological tools[3],[4],[5]. The data below summarizes the typical electrophysiological profile of these compounds.

CompoundTarget ChannelEC50 (SK2 / KCa2.2)EC50 (IK1 / KCa3.1)Max Efficacy (% of 10 µM Ca2+ )Off-Target Activity
6-Chloro-5-methyl-1,3-benzoxazol-2-amine SK/IK (KCa2.x/3.1)~3.2 µM~4.1 µM95%Minimal BKCa activation
Chlorzoxazone (CZ) SK/IK (KCa2.x/3.1)87 µM98 µM85%BKCa activation at >100 µM
Zoxazolamine (ZOX) SK/IK (KCa2.x/3.1)92 µM105 µM80%BKCa activation at >100 µM
1-EBIO SK/IK (KCa2.x/3.1)286 µM84 µM100%No BKCa activation

Note: The structural optimization of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine yields a ~25-fold increase in potency over Chlorzoxazone for the SK2 subtype.

Experimental Workflows for Target Validation

Confirming the on-target effects of an ion channel modulator requires a self-validating system. As an Application Scientist, I mandate a two-tiered approach: a high-throughput kinetic assay to establish dose-response, followed by high-resolution electrophysiology to prove the exact biophysical mechanism.

Workflow 1: High-Throughput Thallium ( Tl+ ) Flux Assay

The Causality: Patch-clamp is too low-throughput for initial dose-response profiling. The Tl+ flux assay leverages the high permeability of potassium channels to thallium ions[6]. When the SK channel opens, Tl+ flows down its concentration gradient into the cell, binding to a pre-loaded fluorogenic indicator dye (e.g., Thallos) and causing a rapid increase in cytosolic fluorescence[6]. Self-Validating Control: To ensure the fluorescence spike is strictly due to SK channel opening and not membrane leakage, a parallel well must be pre-incubated with Apamin (a highly selective SK channel pore blocker). Complete signal ablation by Apamin confirms on-target activity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human SK2 (hKCNN2) into a 384-well clear-bottom microplate at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Thallos-AM dye loading buffer (containing probenecid to prevent dye extrusion). Incubate at 37°C for 45 minutes[6].

  • Compound Incubation: Replace dye with Cl− -free assay buffer. Add 6-Chloro-5-methyl-1,3-benzoxazol-2-amine across a 10-point concentration gradient (0.01 µM to 100 µM). Incubate for 20 minutes.

  • Kinetic Readout: Transfer the plate to a kinetic imaging reader (e.g., FLIPR or PHERAstar). Record baseline fluorescence for 10 seconds.

  • Stimulus Injection: Inject Tl2​SO4​ stimulus buffer containing a sub-threshold Ca2+ concentration (0.1 µM). This low Ca2+ is critical; it primes the channel, allowing the PAM to exert its leftward-shifting effect.

  • Data Analysis: Measure the initial rate of fluorescence increase (slope) over 3 minutes to calculate the EC50​ .

Workflow 2: Inside-Out Patch-Clamp Electrophysiology

The Causality: Whole-cell patch clamp is inadequate for SK channel PAM validation because it cannot precisely control the microdomain Ca2+ concentration at the inner membrane leaflet. The inside-out excised patch configuration exposes the intracellular face of the channel directly to the bath solution[5]. This allows absolute, clamped control over the Ca2+ concentration, definitively proving that the compound shifts the Ca2+ sensitivity rather than acting as a direct agonist.

PatchClamp Step1 Inside-Out Patch Excised Configuration Step2 Perfusion with Sub-threshold Ca2+ (0.1 µM) Step1->Step2 Step3 Compound Application (Dose-Response) Step2->Step3 Step4 Current Potentiation Recording Step3->Step4 Step5 Apamin Blockade (Validation Step) Step4->Step5

Self-validating inside-out patch-clamp workflow for SK channel PAMs.

Step-by-Step Methodology:

  • Patch Excision: Pull borosilicate glass pipettes (resistance 2–4 MΩ) filled with standard extracellular K+ solution. Form a gigaseal (>1 GΩ) on a single HEK293-hSK2 cell. Rapidly withdraw the pipette to excise an inside-out patch[5].

  • Baseline Establishment: Perfuse the intracellular face (now facing the bath) with a highly buffered internal solution (using EGTA/HEDTA) clamped at exactly 0.1 µM free Ca2+ . Hold the membrane potential at +40 mV. At this Ca2+ concentration, baseline macroscopic outward K+ currents should be minimal.

  • Compound Application: Using a rapid gravity-driven perfusion system, apply 3 µM of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine.

  • Current Potentiation: Observe the rapid potentiation of the outward current. The compound's binding increases the apparent affinity of CaM for the 0.1 µM Ca2+ already present, forcing the channel open[4].

  • Self-Validation (Washout & Blockade): Wash out the compound with the baseline 0.1 µM Ca2+ buffer to prove reversibility. Finally, apply 10 µM Ca2+ to achieve maximal channel opening, followed immediately by 100 nM Apamin. The complete collapse of the current confirms patch integrity and verifies that the recorded current was exclusively mediated by SK2.

References

  • Wulff, H., et al. (2012). Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1). Channels. URL:[Link]

  • Syme, C. A., et al. (2000). Pharmacological activation of cloned intermediate- and small-conductance Ca2+-activated K+ channels. American Journal of Physiology-Cell Physiology. URL:[Link]

  • Zhang, M., et al. (2017). Structural insights into the potency of SK channel positive modulators. Scientific Reports. URL:[Link]

  • Hopf, F. W., et al. (2011). Chlorzoxazone, an SK channel activator used in humans, reduces excessive alcohol intake in rats. Biological Psychiatry. URL:[Link]

  • Raphemot, R., et al. (2014). Characterization of MC4R Regulation of the Kir7.1 Channel Using the Tl+ Flux Assay. Methods in Molecular Biology (NIH Public Access). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-5-methyl-1,3-benzoxazol-2-amine proper disposal procedures

As a Senior Application Scientist, ensuring the safe lifecycle management of active pharmaceutical ingredients (APIs) and synthetic intermediates is just as critical as the experimental design itself. 6-Chloro-5-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe lifecycle management of active pharmaceutical ingredients (APIs) and synthetic intermediates is just as critical as the experimental design itself. 6-Chloro-5-methyl-1,3-benzoxazol-2-amine (CAS: 1267061-55-1) is a halogenated heterocyclic compound frequently utilized as a building block in drug discovery [1].

Because this compound contains both a halogen (chlorine) and a nitrogen-rich heteroaromatic ring, its disposal requires strict adherence to specialized environmental health and safety (EHS) protocols. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) regulations but also poses severe environmental toxicity risks.

Here is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine in a professional laboratory setting.

Chemical Profiling & Waste Causality

To design a self-validating disposal protocol, we must first understand the physicochemical properties of the substance and the causality behind its waste classification.

  • Molecular Formula: C8H7ClN2O [1]

  • Structural Hazards: The presence of the chlorine atom at the 6-position of the benzoxazole ring dictates that this compound must be classified as Halogenated Organic Waste .

  • The Causality of Segregation: Why can't this be mixed with standard organic waste? If halogenated organics are incinerated at standard temperatures (typically used for non-halogenated solvents), they can undergo incomplete combustion, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the combustion of the chlorine and nitrogen atoms generates hydrochloric acid (HCl) and nitrogen oxides (NOx). Therefore, this waste must be segregated and routed exclusively to specialized, high-temperature hazardous waste incinerators (>1000°C) equipped with alkaline flue-gas scrubbers [1, 2].

Table 1: Waste Stream Characterization & Logistics
Property / ParameterSpecificationOperational Implication
Waste Category Halogenated Organic Solid/LiquidMust not be mixed with non-halogenated streams (e.g., Acetone, EtOH).
Primary Containment High-Density Polyethylene (HDPE)Prevents leaching; compatible with trace halogenated solvents.
Storage Temperature 2-8°C (Dry) for pure compoundWaste accumulation should be kept sealed and cool to prevent degradation off-gassing [2, 3].
Incompatible Materials Strong oxidizers, strong acidsSegregate from nitric acid or peroxides to prevent exothermic reactions.

Step-by-Step Disposal Methodology

This protocol covers the disposal of both the solid powder (e.g., expired reagents, unused analytical standards) and liquid waste (e.g., reaction filtrates, assay solutions).

Phase 1: Benchtop Segregation & Containment

  • Determine the Physical State: Identify whether the waste is a solid powder, contaminated consumables (e.g., pipette tips, weighing boats), or a solution (e.g., dissolved in DMSO or Dichloromethane).

  • Select the Receptacle:

    • For Solids/Consumables: Use a wide-mouth, PTFE-lined glass jar or a rigid HDPE container.

    • For Liquids: Use a narrow-mouth HDPE carboy specifically designated for "Halogenated Solvents."

  • Transfer the Material: Working strictly inside a certified chemical fume hood, transfer the waste into the designated receptacle. Use an anti-static weighing spatula for powders to prevent aerosolization.

Phase 2: RCRA-Compliant Labeling

  • Immediate Tagging: The moment the first drop or grain of waste enters the container, affix a hazardous waste tag. A container is legally considered "waste" the moment accumulation begins.

  • Detail the Constituents: Write "6-Chloro-5-methyl-1,3-benzoxazol-2-amine" fully. Do not use abbreviations or chemical structures on waste labels.

  • Check Hazard Boxes: Mark the boxes for Toxic and Halogenated .

Phase 3: Satellite Accumulation Area (SAA) Management

  • Secondary Containment: Place the sealed waste container into a secondary containment tray within the SAA to capture any potential leaks.

  • Volume Limits: Ensure the SAA does not exceed the regulatory limit (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).

  • Environmental Controls: Keep the container tightly capped at all times unless actively adding waste. Store away from direct sunlight and heat sources to maintain stability [2].

Phase 4: Handoff to Licensed Contractor

  • Once the container is 80% full, transfer it from the SAA to the facility's Central Accumulation Area (CAA).

  • The EHS department will manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

Spill Response & Decontamination Protocol

In the event of a breach or spill during handling, immediate and structured remediation is required to prevent exposure and cross-contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If the spill is outside a fume hood and involves fine powders, a fitted N95 or P100 particulate respirator is required.

  • Containment (Solid Spill): Lightly dampen the spilled powder with a compatible, non-reactive solvent (e.g., water or a small amount of isopropanol) to prevent aerosolization. Do not dry-sweep.

  • Collection: Use a disposable plastic scoop or absorbent pads to collect the dampened material. Place all collected material, along with the scoop and contaminated gloves, into a solid hazardous waste container.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all rinse water as hazardous aqueous waste.

Waste Stream Workflow Visualization

The following diagram illustrates the logical progression of the disposal workflow, emphasizing the critical segregation step.

DisposalWorkflow Start Waste Generation: 6-Chloro-5-methyl- 1,3-benzoxazol-2-amine Segregation Waste Segregation: Halogenated Organic Stream Start->Segregation Identify Cl atom Containment Primary Containment: HDPE / PTFE-lined Glass Segregation->Containment Transfer in Fume Hood Labeling RCRA Labeling: Toxic & Halogenated Containment->Labeling Affix tags immediately SAA Satellite Accumulation Area (Secondary Containment) Labeling->SAA Store sealed Incineration TSDF Processing: High-Temp Incineration with HCl Scrubbers SAA->Incineration Licensed Contractor Handoff

Workflow for the segregation and disposal of halogenated benzoxazole waste streams.

References

Handling

Personal protective equipment for handling 6-Chloro-5-methyl-1,3-benzoxazol-2-amine

As a Senior Application Scientist, I understand that handling specialized building blocks like 6-Chloro-5-methyl-1,3-benzoxazol-2-amine requires more than just a cursory glance at a generic Safety Data Sheet (SDS). It de...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized building blocks like 6-Chloro-5-methyl-1,3-benzoxazol-2-amine requires more than just a cursory glance at a generic Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's physical properties and how they interact with your laboratory environment.

This guide provides a self-validating, step-by-step operational and disposal plan designed to protect researchers, ensure regulatory compliance, and maintain experimental integrity.

Chemical Profile & Hazard Causality

6-Chloro-5-methyl-1,3-benzoxazol-2-amine (CAS: 1267061-55-1) is a halogenated heterocyclic amine frequently utilized as a kinase inhibitor scaffold and pharmaceutical intermediate[1]. To handle it safely, we must first understand the causality behind its hazards:

  • The Amine Group (-NH₂): Confers a high potential for skin sensitization and respiratory tract irritation. Aromatic amines are notoriously easily absorbed through the skin, presenting systemic toxicity risks[2].

  • The Halogen (Chlorine): Increases the lipophilicity of the molecule. When dissolved in common laboratory solvents (e.g., DMSO, DMF, or DCM), the compound's ability to permeate standard glove materials increases exponentially.

  • Physical State: As a solid powder with a relatively low molecular weight (182.61 g/mol ), the primary acute exposure route during weighing and transfer is the inhalation of aerosolized micro-particles[1].

Table 1: Physicochemical & Hazard Summary

Property / HazardDetailOperational Implication
CAS Number 1267061-55-1Unique identifier required for inventory and waste tracking[1].
Molecular Weight 182.61 g/mol Fine powder; highly susceptible to static cling and aerosolization[1].
GHS Hazard Codes H302, H312, H315, H319, H332, H335Harmful if swallowed/inhaled; causes severe skin/eye irritation[2].
Solubility Soluble in DMSO, DMF, DCMCarrier solvents dramatically increase the dermal absorption risk.

Personal Protective Equipment (PPE) Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I), PPE must be selected based on a rigorous hazard assessment[3]. For this specific compound, standard Level D protection must be augmented to prevent dermal and inhalation exposure.

  • Hand Protection (29 CFR 1910.138):

    • Protocol: Double-gloving is mandatory. Use standard 4-mil disposable nitrile gloves as the inner layer, and an 8-mil extended-cuff nitrile or neoprene glove as the outer layer[4].

    • Causality: If the compound is dissolved in an organic solvent, the solvent acts as a carrier, pulling the lipophilic benzoxazole through the glove matrix. Double-gloving provides a critical time buffer. If a splash occurs, you can immediately remove the outer glove, wash your hands, and re-glove without exposing bare skin[5].

  • Eye & Face Protection (29 CFR 1910.133):

    • Protocol: ANSI Z87.1-certified chemical splash goggles are required. If handling large volumes of solutions (>500 mL), a face shield must be worn over the goggles[5].

    • Causality: Standard safety glasses with side shields protect against projectiles but fail to seal the orbital area against fine amine dust or volatile solvent vapors[4].

  • Respiratory Protection (29 CFR 1910.134):

    • Protocol: All handling of the dry powder must occur inside a certified chemical fume hood[6]. If a fume hood is unavailable or broken, an N95 or P100 particulate respirator is required (subject to institutional fit-testing protocols)[5].

  • Body Protection:

    • Protocol: A flame-resistant (FR) or standard heavy-cotton lab coat (fully buttoned), closed-toe non-porous shoes, and long pants[4].

Operational Plan: Step-by-Step Handling Methodology

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Step 1: Environmental Verification

  • Verify the chemical fume hood is operational. The face velocity monitor must read between 80–120 linear feet per minute (LFM)[6].

  • Self-Validation: Tape a small piece of a Kimwipe to the bottom of the sash; it should pull gently and consistently inward.

Step 2: Workspace Preparation

  • Line the fume hood working surface with an absorbent, plastic-backed bench pad.

  • Pre-weigh receiving vials and cap them before bringing them into the hood to minimize the time the bulk chemical container remains open.

Step 3: Dispensing and Weighing

  • Use anti-static spatulas (e.g., PTFE-coated) to transfer the 6-Chloro-5-methyl-1,3-benzoxazol-2-amine powder.

  • Causality: The powder's low mass makes it prone to static dispersion. Anti-static tools prevent the powder from "jumping" and contaminating the user's sleeves or the analytical balance.

  • Seal the weighing boat or vial immediately after the desired mass is achieved.

Step 4: Solubilization & Reaction Setup

  • Add the carrier solvent (e.g., DMSO) directly to the sealed vial via a syringe through a septum, or carefully uncap it deep within the fume hood.

  • Vortex until fully dissolved before removing the vial from the ventilated enclosure.

Handling & Safety Workflow Visualization

HandlingWorkflow Start Risk Assessment: 6-Chloro-5-methyl-1,3-benzoxazol-2-amine PPE Don Required PPE (Double Nitrile, Goggles, Coat) Start->PPE Proceed Hood Transfer to Fume Hood (Min. 100 LFM Face Velocity) PPE->Hood Setup Weigh Weighing & Dispensing (Anti-static tools, minimize dust) Hood->Weigh Transfer Reaction Execute Reaction (Closed System under N2/Ar) Weigh->Reaction Dissolve Waste Segregate Waste (Halogenated Solid/Liquid) Reaction->Waste Quench Decon Decontaminate Surfaces (Aqueous Surfactant) Waste->Decon Clean

Workflow for the safe handling and disposal of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine.

Disposal and Decontamination Plan

Proper waste management is dictated by the guidelines set forth by the National Research Council in Prudent Practices in the Laboratory[7].

  • Waste Segregation:

    • Solid Waste: Empty vials, contaminated bench paper, and outer gloves must be placed in a designated, labeled "Hazardous Solid Waste - Halogenated Organics" container[7].

    • Liquid Waste: Reaction mixtures and solvent washes must be collected in a compatible, high-density polyethylene (HDPE) carboy labeled "Halogenated Organic Liquid Waste." Do not mix this with aqueous or non-halogenated waste streams[7].

  • Surface Decontamination:

    • Wipe down the balance and fume hood surfaces with a paper towel dampened with a strong aqueous surfactant (e.g., Alconox) or a 10% bleach solution.

    • Causality: Water alone will not effectively remove the lipophilic benzoxazole amine. A surfactant is required to break the surface tension and lift the chemical residue from the stainless steel or epoxy surfaces.

  • Personnel Decontamination:

    • Remove PPE in the following strict order to prevent self-contamination: Outer gloves (dispose) lab coat (hang) goggles (sanitize) inner gloves (dispose). Wash hands thoroughly with soap and water[4].

References

  • Source: guidechem.
  • Source: bldpharm.
  • Source: nih.gov (PMC)
  • Source: Google Books (National Research Council)
  • Source: ncsu.edu (Environmental Health and Safety)
  • Source: clarionsafety.
  • Source: labequipmentdirect.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.